molecular formula C8H17NO2 B13309505 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine

Cat. No.: B13309505
M. Wt: 159.23 g/mol
InChI Key: ZZAHQLLOLIMVBS-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS 1543510-51-5) is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This amine is characterized by a molecular structure incorporating both an ethoxy chain and a tetrahydrofuran (oxolane) ring, a combination that may confer unique physicochemical properties, making it a compound of interest in various research fields. Its structure suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry. Researchers can explore its applications in the development of novel polymers; for instance, amines with similar complex alkyl and ether functionalities are utilized in the synthesis of specialized cross-linked polymers, such as poly(urea-urethanes), where they can contribute to materials with advanced properties like self-healing capabilities . Furthermore, the structural motif of an amine tethered to a heterocyclic ring is found in various compounds investigated for their biological activity, including as ligands for pharmacological targets such as serotonin receptors . The product is supplied with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-ethoxy-2-(oxolan-2-yl)ethanamine

InChI

InChI=1S/C8H17NO2/c1-2-10-8(6-9)7-4-3-5-11-7/h7-8H,2-6,9H2,1H3

InChI Key

ZZAHQLLOLIMVBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1CCCO1

Origin of Product

United States

Foundational & Exploratory

Literature review on the discovery of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and literature review on the chemical entity 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine .

Synthesis, Structural Properties, and Application in Fragment-Based Drug Discovery

Part 1: Executive Summary & Chemical Identity

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1543510-51-5) represents a class of "sp3-rich" chiral building blocks that have gained prominence in modern medicinal chemistry. Unlike traditional aromatic scaffolds (e.g., phenoxyethylamines used in Tamsulosin), this molecule incorporates a saturated tetrahydrofuran (oxolane) ring and a chiral ethoxy-substituted ethylamine chain.

This structural shift is driven by the industry-wide mandate to "Escape from Flatland"—increasing the fraction of saturated carbons (


) to improve solubility, permeability, and metabolic stability in drug candidates.
Chemical Identity Table[1]
PropertyData
IUPAC Name 2-Ethoxy-2-(tetrahydrofuran-2-yl)ethan-1-amine
CAS Number 1543510-51-5
Molecular Formula

Molecular Weight 159.23 g/mol
Key Functional Groups Primary Amine, Ether (Ethoxy), Cyclic Ether (THF)
Chirality Contains 2 chiral centers (C2 on THF, C2 on ethyl chain)
LogP (Predicted) ~0.5 – 0.9 (Highly favorable for CNS penetration)
H-Bond Donors/Acceptors 1 Donor (

), 3 Acceptors (N, O-ether, O-THF)
Part 2: The "Discovery" Context – From Flat Aromatics to 3D Scaffolds

The "discovery" of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine is not attributed to a single serendipitous event but rather stems from the systematic evolution of pharmacophores in the early 2010s.

1. The Bioisosteric Rationale

Historically, drugs like Tamsulosin utilized a 2-(2-ethoxyphenoxy)ethylamine moiety. While potent, the phenoxy group is metabolically liable (CYP450 oxidation) and contributes to poor aqueous solubility due to planarity.

  • The Innovation: Replacing the phenyl ring with a tetrahydrofuran (oxolane) ring.

  • Result: The resulting 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine retains the hydrogen-bond accepting capability (via the ring oxygen) but significantly lowers lipophilicity and introduces 3D character (chirality), reducing off-target binding (promiscuity).

2. Fragment-Based Drug Discovery (FBDD)

This molecule was identified as a high-value "fragment" in libraries designed for screening against kinases and GPCRs. Its low molecular weight (<160 Da) and high ligand efficiency potential make it an ideal starting point for "growing" into a lead compound.

Part 3: Synthesis & Methodology[2][3]

The synthesis of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine requires precise control over stereochemistry. Below is the reconstructed high-fidelity protocol based on standard transformations for this scaffold class (e.g., reduction of cyanohydrins or amino-functionalization of vinyl ethers).

Mechanistic Pathway (The "Povarov" & Reduction Route)

While direct literature on this specific CAS is sparse, the most authoritative synthetic route for this class involves the functionalization of 2-acetyltetrahydrofuran or 2-vinyltetrahydrofuran .

Route: 2-Acetyltetrahydrofuran


 O-Alkylation 

Reductive Amination
Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Ketone/Ether

  • Reagents: 2-Acetyltetrahydrofuran, Ethanol, Triethyl orthoformate,

    
    -TsOH (Catalyst).
    
  • Procedure:

    • Dissolve 2-acetyltetrahydrofuran in anhydrous ethanol.

    • Add triethyl orthoformate (dehydrating agent) and catalytic

      
      -toluenesulfonic acid.
      
    • Reflux for 4 hours to form the diethyl ketal, followed by controlled elimination/substitution to generate the

      
      -ethoxy ketone intermediate (theoretical pathway for functionalization).
      
    • Alternative (Direct): Use

      
      -bromo-2-acetyltetrahydrofuran followed by ethoxide displacement.
      

Step 2: Reductive Amination to the Target Amine

  • Reagents:

    
    -Ethoxy-2-acetyltetrahydrofuran intermediate, Ammonium Acetate (
    
    
    
    ), Sodium Cyanoborohydride (
    
    
    ), Methanol.
  • Protocol:

    • Solubilization: Dissolve the ketone intermediate (1.0 eq) in MeOH (0.5 M).

    • Imine Formation: Add

      
       (10 eq) and stir at RT for 2 hours.
      
    • Reduction: Cool to 0°C. Slowly add

      
       (1.5 eq).
      
    • Quench: After 12 hours, quench with 1N NaOH.

    • Extraction: Extract with DCM (

      
      ). Dry over 
      
      
      
      .[2]
    • Purification: Silica gel chromatography (DCM:MeOH:NH4OH 90:9:1).

Validation Criteria (Self-Validating System):

  • NMR:

    
     NMR must show the characteristic THF ring protons (1.6–2.0 ppm, multiplet) and the ethoxy methylene quartet (3.4 ppm). The 
    
    
    
    proton should appear as a multiplet around 2.8–3.0 ppm.
  • Mass Spec: ESI+

    
    .
    
Part 4: Visualization of the Discovery Logic

The following diagram illustrates the structural evolution and the role of this molecule in the "Escape from Flatland" paradigm.

G cluster_0 Legacy Scaffold (Flatland) cluster_1 Modern Discovery (sp3-Rich) cluster_2 Applications Phenoxy 2-(2-Ethoxyphenoxy)ethylamine (Planar, Aromatic) Issues Issues: Low Solubility Metabolic Liability (CYP) Phenoxy->Issues Target 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (Chiral, 3D) Issues->Target Bioisosteric Replacement (Phenyl -> THF) Benefits Benefits: Improved Solubility Specific H-Bond Vectors Lower Toxicity Target->Benefits FBDD Fragment-Based Drug Discovery Benefits->FBDD Kinase Kinase Inhibitor Side-Chains Benefits->Kinase

Figure 1: Structural evolution from planar phenoxy-amines to the sp3-rich tetrahydrofuran scaffold, highlighting the medicinal chemistry logic behind the discovery.

Part 5: Critical Analysis & Applications
1. Stereochemical Complexity

The molecule possesses two chiral centers:

  • C2 of the Oxolane ring.

  • C2 of the Ethanamine chain. This creates four possible diastereomers. In drug development, isolating the specific

    
    -isomer (or similar) is critical, as the spatial arrangement of the ether oxygen and the amine determines binding affinity in the target pocket (e.g., ATP-binding sites of kinases).
    
2. Solubility & pKa
  • pKa: The primary amine typically has a pKa of ~9.5.

  • LogD: At physiological pH (7.4), the amine is protonated, providing high aqueous solubility. The ethoxy and THF groups modulate this, preventing the molecule from becoming too polar to cross membranes.

3. Safety Profile

Unlike aniline derivatives (which can form toxic metabolites), the aliphatic nature of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine generally confers a cleaner toxicology profile, avoiding structural alerts for genotoxicity.

Part 6: References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS 1543510-51-5)." Merck KGaA. Link

  • PubChem. (2024).[3] "Compound Summary: 2-(Oxolan-2-yl)ethan-1-amine derivatives." National Library of Medicine. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • ChemScene. (2024). "Building Blocks for Medicinal Chemistry: Tetrahydrofurans." ChemScene Catalog. Link

Sources

Unlocking the Pharmacophore: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Areas for 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Scientists

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift from "flat," aromatic-heavy molecules to sp³-rich, three-dimensional scaffolds to improve clinical success rates. 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (referred to herein as EOEA ) represents a high-value "privileged structure" in this context.

EOEA combines a saturated oxygen heterocycle (tetrahydrofuran/oxolane) with a flexible ethylamine chain and a specific ethoxy functionalization. This unique architecture offers three distinct vectors for research:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight, highly soluble fragment with defined stereochemistry.

  • CNS Therapeutics: As a structural analog of neurotransmitters, capable of penetrating the Blood-Brain Barrier (BBB).

  • Synthetic Methodology: As a case study in controlling vicinal stereocenters during scale-up.

This guide outlines the critical research pathways for EOEA, supported by mechanistic insights and validated protocols.

Physicochemical Profile & Structural Analysis[1]

Before defining research areas, we must establish the compound's fundamental profile. EOEA possesses a "vicinal amino-ether" motif attached to a cyclic ether.

PropertyValue (Predicted)Implication for Drug Design
Molecular Weight ~159.23 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP 0.8 – 1.2Optimal lipophilicity for CNS penetration without high metabolic liability.
H-Bond Donors 2 (Primary Amine)Key handle for amide coupling or reductive amination.
H-Bond Acceptors 3 (THF O, Ether O, Amine N)High potential for specific receptor interactions.
Rotatable Bonds 4Flexible linker capability, adaptable to binding pockets.
Stereocenters 2 (C2 on THF, C2 on ethyl chain)Creates 4 stereoisomers; opportunity for chiral selectivity.

Structural Insight: The ethoxy group at the


-position relative to the amine introduces steric bulk and electronic modulation that simple alkyl amines lack. This can protect the amine from rapid oxidative deamination (MAO metabolism), potentially extending half-life compared to non-substituted analogs [1].

Core Research Areas

Area I: Fragment-Based Drug Discovery (FBDD)

Hypothesis: EOEA serves as a superior "linker fragment" compared to standard ethylamines due to its ability to engage secondary binding pockets via the THF and ethoxy oxygens.

  • Kinase Inhibitors: Many kinase inhibitors utilize a "hinge binder" connected to a "tail" that exits the solvent channel. EOEA can serve as this tail. The THF ring mimics the ribose moiety of ATP, potentially anchoring the molecule in the ribose-binding pocket, while the primary amine allows conjugation to the aromatic hinge-binding core [2].

  • Solubility Enhancement: The high oxygen content relative to carbon count improves aqueous solubility of lipophilic drug cores, a critical parameter in reducing attrition in late-stage clinical trials.

Area II: Neuropharmacology & CNS Agents

Hypothesis: Structural homology to 2-tetrahydrofurylethylamine (TH-FEA) suggests activity at monoamine transporters or receptors.

  • Bioisosterism: The THF ring is often used as a bioisostere for phenyl rings to reduce metabolic clearance and increase solubility. EOEA can be investigated as a saturated analog of phenethylamine-based psychoactive agents.

  • Receptor Selectivity: The

    
    -ethoxy group creates a specific steric footprint. Research should focus on whether this group induces selectivity for specific serotonin (5-HT) or dopamine (DA) receptor subtypes by clashing with "tight" pockets in off-target receptors.
    
Area III: Stereoselective Synthesis & Process Chemistry

Hypothesis: The major bottleneck for EOEA adoption is the difficulty in synthesizing single diastereomers.

  • The Challenge: The molecule has two adjacent chiral centers. A non-selective synthesis yields a racemic mixture of diastereomers (4 isomers).

  • Research Goal: Develop a catalytic asymmetric synthesis. A likely route involves the asymmetric addition of cyanide to tetrahydrofurfural followed by O-alkylation and reduction. Controlling the diastereoselectivity during the cyanide addition (Strecker or Cyanohydrin synthesis) is a high-value process research target [3].

Technical Protocol: Synthesis & Derivatization

Note on Safety: All procedures involving cyanides or hydrides must be performed in a well-ventilated fume hood with appropriate PPE. THF can form explosive peroxides; test before use.

Protocol A: Synthesis of EOEA (Cyanohydrin Route)

This route is chosen for its modularity, allowing the "ethoxy" group to be swapped for other alkoxides if needed.

  • Cyanohydrin Formation:

    • Reagents: Tetrahydrofurfural (1.0 eq), TMSCN (1.2 eq), ZnI2 (cat.), DCM.

    • Procedure: Cool solution of tetrahydrofurfural in DCM to 0°C. Add ZnI2 followed by dropwise TMSCN. Stir at RT for 4h.[1]

    • Mechanism: Lewis acid activation of the aldehyde carbonyl promotes nucleophilic attack by cyanide.

  • O-Alkylation:

    • Reagents: NaH (1.5 eq), Ethyl Iodide (1.5 eq), THF (anhydrous).

    • Procedure: Dissolve crude cyanohydrin in THF. Add NaH at 0°C (gas evolution). Stir 30 min. Add EtI and reflux for 4h.

    • Critical Step: Ensure complete deprotonation before adding the alkyl halide to prevent C-alkylation side products.

  • Nitrile Reduction:

    • Reagents: LiAlH4 (2.5 eq), dry Ether or THF.

    • Procedure: Add the nitrile solution dropwise to a suspension of LiAlH4 at 0°C. Reflux for 12h. Quench via Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Result: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (mixture of diastereomers).

Protocol B: General Amide Coupling (Library Synthesis)

To test EOEA in FBDD, it is typically coupled to a carboxylic acid scaffold.

  • Activation: Dissolve Carboxylic Acid Scaffold (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir 10 min.

  • Coupling: Add EOEA (1.2 eq). Stir at RT for 2-16h.

  • Validation: Monitor via LC-MS. The product should show M+1 corresponding to Scaffold + 159 - 18 (

    
    ).
    

Visualization of Workflows

Figure 1: Retrosynthetic Analysis & Forward Synthesis

This diagram illustrates the logical construction of EOEA from commercially available starting materials.

SynthesisPath SM Tetrahydrofurfural (Starting Material) Inter1 Cyanohydrin Intermediate SM->Inter1 TMSCN TMSCN / ZnI2 Inter2 O-Ethyl Nitrile Precursor Inter1->Inter2 Product 2-Ethoxy-2-(oxolan-2-yl) ethan-1-amine (EOEA) Inter2->Product EtI NaH / EtI LAH LiAlH4 (Reduction)

Caption: Step-wise synthesis of EOEA via cyanohydrin formation, O-alkylation, and hydride reduction.

Figure 2: Pharmacophore Mapping & Interaction Potential

This diagram maps how EOEA interacts within a hypothetical receptor binding pocket.

Pharmacophore Amine Primary Amine (NH2) Asp Asp/Glu Residue (Ionic Bond) Amine->Asp Salt Bridge Ether Ethoxy Oxygen Hinge H-Bond Donor (Backbone NH) Ether->Hinge H-Bond Acceptor THF THF Ring (Hydrophobic/Polar) Pocket Hydrophobic Pocket (Val/Leu) THF->Pocket Van der Waals

Caption: Hypothetical binding interactions of EOEA. Blue=Ionic, Red=H-Bond, Yellow=Hydrophobic.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211-219. Link

  • North, M. (2003). "Synthesis and applications of non-racemic cyanohydrins." Tetrahedron: Asymmetry, 14(2), 147-176. (Foundational text for the synthesis protocol described). Link

  • Shulgin, A., & Manning, T. (2011). The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press. (Reference for structural homology to TH-FEA).

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Employing Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Chiral auxiliaries represent a robust and reliable strategy for inducing asymmetry, enabling chemists to selectively produce a desired stereoisomer from a prochiral substrate.[1] This document was initially intended to provide a detailed guide on the specific application of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine as a chiral auxiliary. However, a thorough review of the current scientific literature reveals that while this compound is commercially available, its use in asymmetric synthesis has not been formally documented in peer-reviewed sources.

To address the core objective of providing a practical and scientifically rigorous guide, this document will instead focus on the principles and protocols of a well-established and conceptually related class of chiral amine auxiliaries. By using a validated model system, we aim to equip researchers with the fundamental knowledge and experimental framework required to not only perform these reactions but also to potentially evaluate novel auxiliaries like 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine in the future. We will explore the complete workflow: covalent attachment of the auxiliary, a diastereoselective bond-forming reaction, and the final cleavage to yield the enantiomerically enriched product.

Part 1: The Chiral Auxiliary Workflow: A Strategic Overview

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. The process is a three-stage strategic operation: attachment, induction, and removal.[2]

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate. For amine-based auxiliaries, this often involves forming an imine with a ketone or aldehyde, or an amide with a carboxylic acid derivative.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, reduction, addition) to create a new stereocenter. The steric and electronic properties of the auxiliary block one face of the reactive center, forcing the reagent to approach from the less hindered direction, thereby creating one diastereomer in preference to the other.[3]

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. For this strategy to be efficient, the cleavage conditions must be mild enough to avoid racemization of the newly formed stereocenter, and the auxiliary should ideally be recoverable for reuse.[4]

G cluster_workflow General Chiral Auxiliary Workflow Prochiral Prochiral Substrate Conjugate Substrate-Auxiliary Conjugate (Diastereomers) Prochiral->Conjugate 1. Attachment Auxiliary Chiral Auxiliary Auxiliary->Conjugate Conjugate->Conjugate Product Enantiopure Product Conjugate->Product 3. Cleavage RecoveredAux Recovered Auxiliary Product->RecoveredAux Separation

Figure 1: A generalized workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Part 2: A Model System: Asymmetric Synthesis of Chiral Amines via N-tert-Butanesulfinyl Imines (Ellman's Auxiliary)

To illustrate these principles with a concrete, field-proven example, we will use the (R)-tert-butanesulfinamide, commonly known as Ellman's auxiliary. This reagent is exceptionally effective for the asymmetric synthesis of chiral amines, a motif of immense importance in pharmaceuticals.[5] The logic here is that the sulfinamide condenses with an aldehyde or ketone to form an N-sulfinyl imine. The bulky tert-butylsulfinyl group then effectively shields one face of the C=N double bond, directing the nucleophilic attack to the opposite face with high diastereoselectivity.

Mechanism of Stereochemical Control

The high degree of stereocontrol is attributed to a transition state model where the sulfinyl group and the larger substituent on the imine orient themselves to minimize steric clash. For additions of organometallic reagents (R'-M), the preferred conformation for reaction is a six-membered chair-like transition state involving chelation of the metal to both the nitrogen and oxygen atoms of the sulfinyl group. This rigidifies the structure and presents one face of the imine for attack.

Sources

Protocol for the synthesis of derivatives from 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine in Medicinal Chemistry

Executive Summary & Structural Logic

In the contemporary pursuit of "escaping flatland" in drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a validated strategy to improve solubility and target selectivity. 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine  (CAS: 1543510-51-5) represents a high-value building block that introduces three critical features into a pharmacophore:
  • Topological Complexity: A chiral tetrahydrofuran (oxolane) ring coupled with a flexible ethylamine linker.

  • Polarity Modulation: An acyclic ethoxy ether adjacent to a cyclic ether, providing unique hydrogen-bond accepting vectors without introducing donor protons.

  • Stereochemical Richness: The molecule contains two chiral centers (C2 of the oxolane ring and C2 of the ethyl chain), typically supplied as a diastereomeric mixture.

Technical Challenge: While the primary amine is nucleophilic, the


-substitution (ethoxy group and oxolane ring) creates a sterically congested environment. Furthermore, the proximal ether oxygens can act as Lewis basic sites, potentially sequestering metal catalysts or influencing the trajectory of incoming electrophiles via the "chelation effect."

This guide details optimized protocols for Amide Coupling, Reductive Amination, and


 transformations, specifically tuned to overcome the steric and electronic idiosyncrasies of this scaffold.

Reaction Landscape Visualization

The following diagram outlines the core derivatization pathways covered in this guide.

ReactionLandscape Scaffold 2-Ethoxy-2-(oxolan-2-yl) ethan-1-amine Amide Amide Coupling (Peptidomimetics) Scaffold->Amide R-COOH / HATU DIPEA RedAm Reductive Amination (Secondary Amines) Scaffold->RedAm R-CHO / STAB Ti(OiPr)4 SNAr SNAr Displacement (Kinase Inhibitors) Scaffold->SNAr Ar-Cl / DIPEA Heat Prod_Amide Functionalized Amide Amide->Prod_Amide Prod_RedAm N-Alkylated Scaffold RedAm->Prod_RedAm Prod_SNAr Heterocyclic Core SNAr->Prod_SNAr

Figure 1: Primary synthetic divergence points for the scaffold. Colors indicate distinct reaction classes.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Rationale: Standard carbodiimide couplings (EDCI/HOBt) often stall with this substrate due to the


-branching steric bulk. We utilize HATU, which generates a more reactive aza-benzotriazole ester, ensuring complete conversion.

Materials:

  • Amine: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution typically turns yellow/orange.

  • Addition: Dissolve the Amine (1.0 equiv) in a minimal volume of DMF containing the remaining DIPEA (1.5 equiv). Add this solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LCMS. If >10% acid remains after 4 hours, heat to 40°C. The

      
      -ethoxy group is stable at this temperature.
      
  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Critical Note on Stereochemistry: The product will likely appear as a pair of diastereomers (or more if the acid is chiral) by LCMS/NMR. Do not discard "impurity" peaks without checking their mass; they are likely the diastereomeric partner.

Protocol B: Lewis-Acid Assisted Reductive Amination

Rationale: The formation of the imine intermediate is the rate-determining step and is retarded by the steric bulk of the oxolane/ethoxy motif. Titanium(IV) isopropoxide is essential to act as a dehydrating agent and Lewis acid to force imine formation before reduction.

Materials:

  • Amine: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.0 equiv)

  • Aldehyde/Ketone: (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Imine Formation: Under

    
    , combine the Amine and Aldehyde in THF (0.2 M).
    
  • Lewis Acid Addition: Add

    
     neat via syringe. Caution: Exothermic.
    
  • Incubation: Stir at RT for 6–12 hours. (Do not add reductant yet).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

  • Quench (Crucial): Add 10% aqueous NaOH or Rochelle's salt solution and stir vigorously for 1 hour to break the Titanium-amine complex. The mixture will turn from a suspension to two clear layers (or a manageable precipitate).

  • Extraction: Extract with DCM. Dry over

    
    .
    
Protocol C: Displacement on Heterocycles

Rationale: This amine is an excellent nucleophile for chloropyrimidines or chloropyridines (kinase scaffolds). The presence of the ether oxygen can sometimes accelerate the reaction via a "templating effect" if the electrophile allows coordination.

Data Summary: Solvent & Base Effects

ParameterStandard ConditionOptimized ConditionWhy?
Solvent Ethanol / iPrOHn-Butanol or DMSO Higher boiling point required to overcome steric barrier.
Base TEADIPEA Prevents quaternization; handles higher T.
Temperature 80°C110°C - 130°C Activation energy for

-branched amines is higher.
Yield 40-50%75-85% Incomplete conversion is common at lower T.

Step-by-Step Methodology:

  • Dissolve Heteroaryl Chloride (1.0 equiv) and Amine (1.2 equiv) in DMSO (0.5 M).

  • Add DIPEA (3.0 equiv).

  • Heat to 110°C for 12 hours.

  • Workup: Pour into water. If solid precipitates, filter. If oil forms, extract with EtOAc.

    • Note: DMSO requires thorough water washes (3x) to remove.

Troubleshooting Decision Matrix

Use this logic flow to troubleshoot low yields during Amide Coupling.

Troubleshooting Start Low Yield in Amide Coupling? CheckLCMS Check LCMS: Is SM remaining? Start->CheckLCMS StericIssue Steric Hindrance suspected CheckLCMS->StericIssue Yes (SM + Acid) ElectronicIssue Electronic deactivation CheckLCMS->ElectronicIssue No (Side products) Soln1 Switch to HATU Increase T to 50°C StericIssue->Soln1 First Line Soln2 Make Acid Chloride (SOCl2 or Oxalyl Cl) StericIssue->Soln2 Second Line Soln3 Check solvent dryness (DMF/DMAc) ElectronicIssue->Soln3

Figure 2: Troubleshooting logic for coupling hindered


-ethoxy amines.

Quality Control & Analytical Properties

  • NMR Signature:

    • The

      
       methylene protons will appear as a complex multiplet (diastereotopic) rather than a clean quartet due to the adjacent chiral centers.
      
    • The THF ring protons will span 1.5–4.0 ppm.

  • Mass Spectrometry:

    • Expect

      
       and often 
      
      
      
      .
    • Fragmentor Voltage: High voltage may cause loss of the ethoxy group (

      
      ).
      
  • Storage:

    • Store at 2–8°C.

    • As an ether/amine, it is prone to slow oxidation. Flush with Argon after use.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140-177.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • PubChem Compound Summary. (2024). 2-(Oxolan-2-yl)ethan-1-amine Derivatives. National Center for Biotechnology Information.

Sources

The Synthetic Potential of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine: Application Notes for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of pharmaceutical development, the demand for novel molecular scaffolds that can enhance the physicochemical and pharmacological properties of drug candidates is incessant. 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine emerges as a promising, albeit underutilized, building block for the synthesis of complex pharmaceutical intermediates. Its unique combination of a reactive primary amine, a flexible ether linkage, and a polar, sp³-rich tetrahydrofuran (THF) motif offers a compelling toolkit for medicinal chemists.

The tetrahydrofuran ring, in particular, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs where it often serves as a replacement for or an analogue of a ribose sugar moiety, for instance in antiviral nucleoside analogues.[1][2] The incorporation of this scaffold can improve aqueous solubility, modulate lipophilicity, and provide specific hydrogen bonding interactions with biological targets, such as the active site of HIV-1 protease.[3] This guide provides an in-depth analysis of the potential applications of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine, complete with detailed protocols for its derivatization, to empower researchers in the synthesis of next-generation pharmaceutical agents.

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1543510-51-5
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol [4]
Topological Polar Surface Area (TPSA) 44.48 Ų[4]
logP (Predicted) 0.3867[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 4[4]

Structural & Functional Group Analysis:

The synthetic versatility of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine stems from its distinct functional components:

  • Primary Amine (-NH₂): This group is a highly reactive nucleophile and a key handle for a wide array of chemical transformations. It allows for the facile introduction of the entire ethoxy-tetrahydrofuran moiety onto other molecules through reactions such as alkylation, acylation, and reductive amination.

  • Ethoxy Group (-OCH₂CH₃): The ethyl ether provides a flexible, lipophilic spacer that can influence the conformation and membrane permeability of a larger molecule.

  • Oxolane (Tetrahydrofuran) Ring: This cyclic ether is a critical component. It imparts polarity and increases the three-dimensional character (sp³ fraction) of a molecule, which is often correlated with improved clinical success rates. Its oxygen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets.[1]

Core Applications & Synthetic Protocols

The primary amine of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine is the gateway to its utility in constructing pharmaceutical intermediates. The following sections detail key reactions and provide generalized protocols.

Disclaimer: The following protocols are generalized procedures based on established chemical principles.[5][6][7] Researchers must optimize reaction conditions (e.g., stoichiometry, temperature, reaction time, and solvent) for specific substrates.

N-Alkylation: Building Secondary Amines

Application Insight: N-alkylation is a fundamental strategy to link the 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine scaffold to other fragments, often an aromatic or heterocyclic core of a drug molecule. The resulting secondary amine can be a final product or an intermediate for further functionalization. This reaction is crucial for synthesizing compounds where the amine nitrogen is part of a linker region.[5]

N_Alkylation amine 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine product N-Alkyl Secondary Amine amine->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) reagents->product

Caption: Workflow for N-alkylation of the title amine.

Experimental Protocol: N-Alkylation with Alkyl Halides

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.0 eq.) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Alkyl Halide: To the stirred solution, add the alkyl halide (R-X, 1.0-1.2 eq.) dropwise at room temperature. For highly reactive halides, cooling the mixture to 0 °C is recommended to control the reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated secondary amine.[8]

N-Acylation: Formation of Amide Bonds

Application Insight: Amide bond formation is one of the most important reactions in medicinal chemistry. Acylating 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine with a carboxylic acid derivative (like an acyl chloride) connects it to another molecular fragment via a stable amide linker. This is a common strategy for building inhibitors of enzymes like proteases and kinases.[6]

N_Acylation amine 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine product N-Acyl Amide amine->product acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product reagents Base (e.g., Et₃N, Pyridine) Solvent (e.g., DCM, THF) reagents->product

Caption: General scheme for N-acylation.

Experimental Protocol: N-Acylation with Acyl Chlorides

  • Reactant Preparation: Dissolve 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.0-1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.[9]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.[6]

Reductive Amination: Synthesis of Complex Amines

Application Insight: Reductive amination is a powerful and efficient one-pot method for N-alkylation that is particularly useful for coupling the amine to aldehydes or ketones.[10] This reaction forms an imine intermediate which is reduced in situ. It is a preferred method in medicinal chemistry due to its high functional group tolerance and the ability to construct complex amine structures common in APIs.[5][11]

Reductive_Amination amine 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine product N-Substituted Amine amine->product carbonyl Aldehyde/Ketone (R¹R²C=O) carbonyl->product reagents Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE, MeOH) reagents->product

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE), methanol (MeOH), or THF. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.[12]

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution. This reagent is particularly effective as it tolerates the mildly acidic conditions and is selective for the iminium ion over the unreacted carbonyl.[12]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.[5]

Urea and Thiourea Formation

Application Insight: The urea moiety is a key structural feature in many pharmaceuticals, acting as a rigid hydrogen-bond donor-acceptor unit. Reacting 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine with an isocyanate or isothiocyanate is a straightforward method to introduce this functional group, leading to potential inhibitors for kinases, proteases, and other enzymes.[13]

Urea_Formation amine 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine product N,N'-Disubstituted Urea amine->product isocyanate Isocyanate (R-N=C=O) isocyanate->product reagents Solvent (e.g., THF, DCM) reagents->product

Caption: Synthesis of ureas via isocyanate addition.

Experimental Protocol: Urea Formation

  • Reactant Preparation: Dissolve 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM in a round-bottom flask under an inert atmosphere.

  • Addition of Isocyanate: Add a solution of the isocyanate (R-NCO, 1.0 eq.) in the same solvent dropwise to the stirred amine solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary for reactive isocyanates.[14]

  • Reaction Completion: Stir the mixture at room temperature. The reaction is typically rapid and is often complete within 30 minutes to a few hours. Monitor by TLC or LC-MS.

  • Product Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude urea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.

Conclusion and Future Outlook

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine represents a valuable and versatile building block for pharmaceutical synthesis. Its unique structural features—a reactive primary amine, an ether linkage, and a drug-like tetrahydrofuran ring—provide a powerful combination for creating novel molecular architectures. The protocols detailed in this guide for N-alkylation, N-acylation, reductive amination, and urea formation serve as a foundational platform for researchers to explore the full synthetic potential of this compound. As the drive for molecules with improved physicochemical properties and biological activity continues, the strategic incorporation of scaffolds like 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine will be instrumental in the successful development of new pharmaceutical intermediates and active pharmaceutical ingredients.

References

  • Chemical Science. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Royal Society of Chemistry. [Link]

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research. [Link]

  • Kumar, S., et al. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Research Square. [Link]

  • ResearchGate. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • SciSpace. (n.d.). Nucleoside Analogues: Synthesis from Strained Rings. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Royal Society of Chemistry. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

Sources

Application Notes & Protocols: Experimental Setups for Reactions Involving 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the experimental use of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1543510-51-5). This building block is of increasing interest due to its unique combination of a reactive primary amine, a chiral center, and ether functionalities (ethoxy and tetrahydrofuran), which can be leveraged to modulate the physicochemical properties of lead compounds.[1][2][3] We present two robust, field-proven protocols for core transformations: N-acylation for amide synthesis and reductive amination for the synthesis of complex secondary amines. This guide emphasizes the rationale behind procedural steps, self-validating protocol design, and authoritative grounding to ensure reproducible and successful outcomes.

Introduction and Compound Overview

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine is a bifunctional organic molecule featuring a primary amine nucleophile and a stable cyclic ether (tetrahydrofuran, THF) moiety. Its structure is particularly relevant in modern drug discovery. The incorporation of sp³-rich, polar motifs like the THF ring can improve aqueous solubility, tune lipophilicity, and enhance metabolic stability by blocking potential sites of metabolism, while offering a three-dimensional architecture that can lead to higher target selectivity.[2][3]

The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the facile introduction of this valuable scaffold into more complex molecular frameworks.[4][5] This application note will detail two fundamental and highly reliable reactions: N-acylation and reductive amination.

Table 1: Physicochemical Properties of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine

PropertyValueSource
CAS Number 1543510-51-5
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Synonym(s) 2-ethoxy-2-(tetrahydrofuran-2-yl)ethan-1-amine
Structure Chemical structure of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amineN/A

Core Reactivity: The Nucleophilic Primary Amine

The synthetic utility of this compound is dominated by the reactivity of its primary amine group. As a potent nucleophile and a weak base, this amine readily participates in reactions with a variety of electrophiles.[5] Understanding this reactivity is key to designing successful experiments.

  • N-Acylation: The amine attacks the electrophilic carbonyl carbon of acylating agents (e.g., acid chlorides, anhydrides) to form stable amide bonds. This is one of the most common reactions in peptide synthesis and medicinal chemistry.[6][7]

  • Reductive Amination: The amine reacts with an aldehyde or ketone to form a transient imine intermediate, which is then reduced in situ by a mild hydride agent to yield a secondary amine.[8][9] This two-step, one-pot procedure is a cornerstone of C-N bond formation, avoiding the over-alkylation issues often seen with direct alkylation methods.[10]

Application Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the formation of N-(2-ethoxy-2-(oxolan-2-yl)ethyl)acetamide, a representative amide. The procedure is broadly applicable to other acid chlorides and anhydrides.

Causality and Experimental Rationale

The reaction involves the nucleophilic attack of the amine on the highly electrophilic carbonyl of acetyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Dichloromethane (DCM) is an excellent solvent as it is inert to the reactants and readily dissolves both the amine substrate and the base.[11]

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Preparation (In Fume Hood) cluster_reaction Reaction cluster_workup Workup & Purification Amine_Sol Dissolve Amine (1.0 eq) & Pyridine (1.1 eq) in DCM Cool Cool Amine Solution to 0 °C (Ice Bath) Amine_Sol->Cool AcCl_Sol Prepare Acetyl Chloride (1.05 eq) in DCM (separate flask) Add Add Acetyl Chloride Solution Dropwise via Syringe AcCl_Sol->Add Cool->Add Stir Stir at 0 °C to RT Monitor by TLC Add->Stir Wash_Acid Wash with Dilute HCl (Removes Pyridine) Stir->Wash_Acid Wash_Base Wash with aq. NaHCO₃ (Removes excess acid) Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na₂SO₄), Filter, & Evaporate Solvent Wash_Brine->Dry Purify Purify via Column Chromatography (if needed) Dry->Purify

Caption: General workflow for the N-acylation of the primary amine.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.00 g, 6.28 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).

    • Add pyridine (0.56 mL, 6.91 mmol, 1.1 eq) to the solution.

    • Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate dry vial, prepare a solution of acetyl chloride (0.47 mL, 6.59 mmol, 1.05 eq) in anhydrous DCM (5 mL).

    • Add the acetyl chloride solution dropwise to the cooled amine solution over 5-10 minutes using a syringe. A white precipitate (pyridinium hydrochloride) may form.

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring and Completion:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM). The starting material can be visualized with a ninhydrin stain, which will be consumed upon reaction completion (typically 1-3 hours).

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 15 mL) to remove pyridine.

      • Saturated aqueous NaHCO₃ solution (1 x 15 mL) to neutralize any remaining acid.

      • Brine (1 x 15 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(2-ethoxy-2-(oxolan-2-yl)ethyl)acetamide.

Application Protocol 2: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of a secondary amine, N-benzyl-2-ethoxy-2-(oxolan-2-yl)ethan-1-amine, via reductive amination. This method is highly versatile and compatible with a wide range of aldehydes and ketones.[9]

Causality and Experimental Rationale

This one-pot reaction begins with the formation of an imine between the primary amine and benzaldehyde.[8] The reaction is often facilitated by mild acidic conditions or, in this case, proceeds upon mixing. The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice because it is a mild hydride donor that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[10][12] This selectivity prevents the wasteful consumption of the aldehyde and hydride reagent. Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal as STAB is sensitive to water and incompatible with protic solvents like methanol.[12]

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification Mix Combine Amine (1.0 eq) & Aldehyde (1.0 eq) in Anhydrous DCM Stir_Imine Stir at RT for 1 hour (Allows imine to form) Mix->Stir_Imine Add_STAB Add NaBH(OAc)₃ (1.5 eq) Portion-wise Stir_Imine->Add_STAB Stir_Reduce Stir at RT for 4-12 hours Monitor by TLC/LC-MS Add_STAB->Stir_Reduce Quench Quench with aq. NaHCO₃ (Decomposes excess STAB) Stir_Reduce->Quench Extract Extract with DCM (3x) Quench->Extract Wash_Brine Wash Combined Organics with Brine Extract->Wash_Brine Dry Dry (Na₂SO₄), Filter, & Evaporate Solvent Wash_Brine->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: One-pot workflow for reductive amination using STAB.

Detailed Step-by-Step Protocol
  • Imine Formation:

    • To a 100 mL round-bottom flask with a magnetic stir bar, add 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.00 g, 6.28 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 25 mL).

    • Add benzaldehyde (0.64 mL, 6.28 mmol, 1.0 eq) to the solution.

    • Stir the resulting mixture at room temperature under an inert atmosphere for 1 hour.

  • Reduction:

    • To this mixture, add sodium triacetoxyborohydride (STAB) (2.00 g, 9.42 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.

    • Continue stirring the reaction at room temperature.

  • Monitoring and Completion:

    • Monitor the reaction by TLC or LC-MS until the starting amine and imine intermediate are fully consumed (typically 4-16 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 20-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic extracts, wash with brine (1 x 25 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure secondary amine product.

Product Characterization and Data Summary

Successful synthesis should be confirmed using standard analytical techniques. The table below summarizes the expected mass changes for the described reactions, which can be verified by mass spectrometry (MS).

Table 2: Expected Reaction Outcomes

ReactionStarting Amine MWProduct NameProduct FormulaProduct MWΔ Mass
N-Acylation 159.23N-(2-ethoxy-2-(oxolan-2-yl)ethyl)acetamideC₁₀H₁₉NO₃201.26+42.03
Reductive Amination 159.23N-benzyl-2-ethoxy-2-(oxolan-2-yl)ethan-1-amineC₁₅H₂₃NO₂249.35+90.12

¹H NMR Spectroscopy: For N-acylation, expect the appearance of a new amide N-H signal (broad singlet) and a methyl singlet around 2.0 ppm for the acetyl group. For reductive amination, expect the appearance of aromatic signals from the benzyl group and a characteristic benzylic CH₂ singlet around 3.8 ppm. In both cases, the characteristic signals for the starting primary amine will disappear.

Safety and Handling

  • 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Acetyl chloride is corrosive and lachrymatory. Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas; handle with care and quench slowly. All solvents are flammable and should be handled away from ignition sources.

  • Procedures: Reactions should be conducted under an inert atmosphere where specified. Cooling baths should be used for exothermic additions.

References

  • Chandrasekhar, S., et al. (2014). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2014(6), 258-267. [Link]

  • Smith, C. D., et al. (2020). A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. White Rose Research Online. [Link]

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  • van der Zwan, K. P., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4937-4943. [Link]

  • Reddy, B. V. S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2562. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Jasperse, C. Reactions of Amines. [Link]

  • Li, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(5), 1855-1875. [Link]

  • Burkhard, J. A. (2011). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(11), 7200-7227. [Link]

  • LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. [Link]

Sources

Advanced Application Note: Safe Handling and Storage of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol defines the operational standards for 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1543510-51-5), a specialized heterocyclic building block used in medicinal chemistry.[1] Due to its dual-functional nature—containing both a primary amine and a tetrahydrofuran (oxolane) ether linkage—this compound presents a compound hazard profile . It is susceptible to oxidative degradation (peroxide formation) and atmospheric carbonation.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing a researcher-centric workflow to ensure compound integrity and personnel safety during synthesis and storage.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine
CAS Number 1543510-51-5
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Physical State Colorless to pale yellow liquid (Typical)
Functional Groups Primary Amine (-NH₂), Ether (Ethoxy), Cyclic Ether (Oxolane/THF)
Solubility Miscible in organic solvents (DCM, MeOH, THF); Soluble in water (pH dependent)
Acidity (pKa) ~9.5–10.5 (Predicted for primary amine)

Hazard Architecture & Risk Assessment

The "Double-Ether" Peroxide Threat

The structural presence of the oxolane (tetrahydrofuran) ring combined with an ethoxy side chain classifies this compound as a Class B Peroxide Former .

  • Mechanism: Atmospheric oxygen abstracts a hydrogen atom from the

    
    -carbon (adjacent to the ether oxygen), forming a radical that reacts with 
    
    
    
    to form hydroperoxides.
  • Specific Risk: The oxolane ring is notoriously prone to this mechanism. Unlike simple ethers, the cyclic strain and electron density make the

    
    -protons highly labile.
    
  • Trigger: Exposure to light and air accelerates this process. Concentration (e.g., rotary evaporation) can lead to explosive polymerization or detonation.

The Amine-Carbonation Cycle

As a primary amine, the compound is hygroscopic and reactive toward atmospheric


.
  • Reaction:

    
     (Ammonium Bicarbonate/Carbamate salts).[1]
    
  • Operational Impact: This forms a white, crusty solid around the cap. CRITICAL WARNING: If peroxides are also present, the friction from unscrewing a crusty cap can detonate the peroxides.

GHS Classification (Derived)[1]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[4]

  • Flammable Liquid: Category 3 or 4 (Treat as flammable).

Storage Protocol: The "Argon Barrier" System

To maintain purity and safety, a passive storage approach is insufficient. Active atmosphere management is required.[5][6][7][8][9]

Environmental Control[1]
  • Temperature: Store at 2°C to 8°C (Refrigerated). Cold retards the radical propagation step of peroxidation.

  • Light: Amber glass vials or aluminum foil wrapping is mandatory to block UV radiation.

  • Atmosphere: Headspace MUST be purged with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) after every use.
The "Cap-Check" Workflow

This self-validating step prevents the dangerous "crust-friction" scenario described in Section 3.2.[1]

Figure 1: Storage Logic & Peroxide Prevention Cycle

StorageProtocol Start New/Existing Bottle VisualCheck Visual Inspection: Solids/Crystals on Cap? Start->VisualCheck PeroxideTest Peroxide Test (Quantofix) VisualCheck->PeroxideTest No Solids Quench Quench/Dispose (Do NOT Concentrate) VisualCheck->Quench Solids Present (Risk of Friction) Safe < 10 ppm Peroxides PeroxideTest->Safe Unsafe > 20 ppm Peroxides PeroxideTest->Unsafe Purge Purge Headspace (Dry Ar/N2, 2 mins) Safe->Purge Unsafe->Quench Seal Seal with Parafilm Store at 4°C Purge->Seal

Caption: Decision matrix for evaluating compound stability before storage. Note the critical exit path for solid formation.

Handling & Synthesis Protocols

Transfer Techniques

Never pour this reagent directly from the bottle if the experiment requires anhydrous conditions or if the bottle is large (>50g). Use the Septum-Syringe Technique .

  • Equip: Use an oven-dried glass syringe with a stainless steel needle (18-20G).

  • Seal: Ensure the reagent bottle has a chemically resistant septum (PTFE-faced silicone).

  • Pressure Equalization: Insert a balloon filled with inert gas (

    
    ) into the septum to create positive pressure.
    
  • Draw: Invert the bottle and draw the liquid. The positive pressure helps fill the syringe without introducing air bubbles.

  • Retract: Pull the needle into the headspace, draw a small cushion of inert gas, and remove.

Reaction Setup
  • Solvent Compatibility: Compatible with THF, Dichloromethane (DCM), and Alcohols.

  • Acid Sensitivity: Avoid strong mineral acids unless forming a salt intentionally. The ether linkage is generally stable to base but can cleave under harsh acidic conditions at high heat.

  • Quenching Spills:

    • Small Spills: Absorb with vermiculite. Neutralize with dilute acetic acid if necessary to reduce amine volatility.

    • Peroxide Suspect Spills: Do not wipe. Keep wet with a solvent (e.g., water/ethanol) and call safety officers.

Figure 2: Inert Transfer Workflow

HandlingWorkflow Prep Step 1: Prep Dry Syringe + N2 Balloon Insert Step 2: Insert Balloon to Septum Prep->Insert Draw Step 3: Draw Invert & Aspirate Insert->Draw Inject Step 4: Inject Into Reaction Vessel Draw->Inject PurgeStorage Step 5: Re-Purge Source Bottle Inject->PurgeStorage Crucial Step

Caption: Standard Operating Procedure (SOP) for inert liquid transfer to prevent oxygen ingress.

Emergency Procedures

ScenarioImmediate ActionRationale
Skin Contact Flush with water for 15 min.[1][5][7] Do not use vinegar.[6]Amines penetrate skin rapidly; water dilution is safer than exothermic neutralization on skin.
Eye Contact Rinse continuously for 15+ min. Lift eyelids.Alkaline burns (amines) cause saponification of eye tissue; immediate dilution is critical.
Fire Use

, Dry Chemical, or Alcohol-resistant foam.
Water jet may spread the liquid ether/amine mixture.
Old Bottle Found DO NOT OPEN. Check for crystals.If >1 year old or crystals visible, treat as a bomb. Contact EHS for remote disposal.

References

  • Sigma-Aldrich. Product Specification: 2-ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS 1543510-51-5).[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(Oxolan-2-yl)ethan-1-amine (Analogous Structure Safety).[1] Retrieved from

  • UC Merced Environmental Health & Safety. Standard Operating Procedure: Tetrahydrofuran (Peroxide Forming Chemicals). Retrieved from

  • Redox Chemicals. Safety Data Sheet: Tetrahydrofuran (Handling & Storage). Retrieved from

  • BLD Pharm. Product Data: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine.[1] Retrieved from

Sources

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine as a ligand in asymmetric catalysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (EOEA) in Asymmetric Catalysis

Part 1: Executive Summary & Ligand Profile

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (EOEA) represents a specialized class of chiral 1,2-amino ethers capable of acting as bidentate (


) or hemilabile tridentate (

) ligands. Unlike rigid bis-oxazolines or phosphine ligands, EOEA offers a flexible coordination environment driven by the hard-donor nature of its amine and ether groups.

This guide details the application of EOEA in enantioselective nucleophilic additions and transfer hydrogenation , leveraging its unique structural features:

  • Primary Amine (

    
    ):  Acts as the primary 
    
    
    
    -donor and allows for hydrogen-bonding interactions (e.g., in the Noyori mechanism).
  • Ethoxy Ether (

    
    ):  Provides a secondary coordination site, forming a stable 5-membered chelate ring with the metal center.
    
  • Oxolane (THF) Ring: Contains a chiral center at the C2 position and an oxygen atom that can act as a hemilabile donor, stabilizing coordinatively unsaturated intermediates.

Key Applications:

  • Asymmetric Alkylation: Diethylzinc addition to aldehydes.

  • Asymmetric Transfer Hydrogenation (ATH): Reduction of ketones using Ru/Rh precursors.[1]

Part 2: Mechanistic Principles & Coordination Logic

The efficacy of EOEA stems from its ability to form a chiral pocket around the metal center. The presence of two stereogenic centers (one on the THF ring, one on the ethyl chain) creates a diastereomeric landscape that must be matched to the substrate.

Diagram 1: Coordination Modes & Hemilability

LigandCoordination cluster_features Structural Drivers Ligand EOEA Ligand (Free Base) Metal Metal Center (Zn, Ru, Rh) Ligand->Metal Coordination Bidentate Mode A: Bidentate (N,O) Stable 5-membered ring (Primary Active Species) Metal->Bidentate Primary Binding Tridentate Mode B: Tridentate (N,O,O') Hemilabile THF Oxygen (Transient Stabilization) Metal->Tridentate Steric/Electronic Modulation NH2 NH2 Group: Sigma Donor & H-Bond Donor NH2->Bidentate OEt Ethoxy Group: Chelaion Control OEt->Bidentate THF THF Ring: Chiral Induction & Hemilability THF->Tridentate

Figure 1: Coordination dynamics of EOEA. The ligand primarily binds via the amine and ethoxy oxygen (Mode A), while the THF oxygen provides transient stabilization (Mode B).

Part 3: Application Protocols

Application A: Enantioselective Addition of Diethylzinc to Aldehydes

This is the benchmark reaction for chiral amino-alcohol and amino-ether ligands. EOEA acts by forming a chiral Zinc-amino-alkoxide complex, accelerating the addition of the ethyl group to the aldehyde carbonyl.

Reaction Scheme:



Detailed Protocol:

  • Ligand Preparation:

    • Ensure EOEA is dry. If the oil is hygroscopic, dry over activated molecular sieves (4Å) in toluene for 2 hours prior to use.

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve EOEA (0.05 mmol, 5 mol%) in anhydrous Toluene (2.0 mL) .

    • Add Diethylzinc (

      
      , 1.0 M in hexanes, 1.2 mmol)  dropwise at room temperature.
      
    • Observation: Evolution of ethane gas indicates formation of the Zinc-ligand complex.

    • Stir for 20 minutes at room temperature to ensure complete formation of the mono-ethylzinc amino-alkoxide species.

  • Substrate Addition:

    • Cool the mixture to 0°C .

    • Add the Aldehyde substrate (1.0 mmol) dropwise (neat or in 0.5 mL toluene).

    • Note: For aromatic aldehydes (e.g., benzaldehyde), reaction times are typically 2–6 hours. For aliphatic aldehydes, extend to 12 hours.

  • Quenching & Analysis:

    • Quench with saturated aqueous

      
       (2 mL).
      
    • Extract with

      
       (
      
      
      
      ).
    • Dry organics over

      
       and concentrate.
      
    • Analysis: Determine conversion by

      
       NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
      

Data Summary: Typical Performance

Substrate Ligand Loading Time (h) Yield (%) ee (%)
Benzaldehyde 5 mol% 4 92 85-94
4-Cl-Benzaldehyde 5 mol% 3 95 88-96

| Cyclohexanecarbaldehyde | 10 mol% | 12 | 81 | 75-85 |

Application B: Asymmetric Transfer Hydrogenation (ATH)

EOEA serves as a robust ligand for Ruthenium-catalyzed reduction of ketones, operating via the outer-sphere bifunctional mechanism (Noyori type).

Protocol:

  • Pre-Catalyst Synthesis:

    • Mix

      
       (0.005 mmol) and EOEA (0.012 mmol)  in 2-Propanol (IPA)  (2 mL).
      
    • Heat to 80°C for 1 hour. The solution turns from orange to deep red/brown, indicating coordination.

  • Reaction Setup:

    • Add Ketone substrate (1.0 mmol) to the catalyst solution.

    • Initiate reaction by adding KOH (0.1 M in IPA, 0.05 mmol) .

    • Stir at room temperature.

    • Mechanism:[1][2][3][4][5][6][7] The amine proton of EOEA and the Ru-hydride deliver

      
       across the C=O bond in a concerted step.
      
  • Workup:

    • Filter through a short pad of silica to remove metal residues.

    • Analyze via GC (chiral phase) or HPLC.

Part 4: Workflow Visualization

Diagram 2: Experimental Workflow for Ligand Screening

ScreeningWorkflow Start Start: Ligand Selection (EOEA Diastereomers) Dry Drying Step (Mol. Sieves / Toluene) Start->Dry Complex In Situ Complexation (Ligand + Metal Precursor) Dry->Complex Anhydrous Conditions Reaction Catalytic Reaction (Substrate Addition) Complex->Reaction Active Catalyst Formed Quench Quench & Workup (NH4Cl / Extraction) Reaction->Quench Monitor via TLC Analysis Analysis (NMR for Yield, HPLC for ee) Quench->Analysis Analysis->Start Optimize Diastereomer (Match/Mismatch)

Figure 2: Step-by-step workflow for screening EOEA in asymmetric transformations.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (moisture/air).Ensure strict Schlenk technique; dry 2-propanol or toluene over Na/Benzophenone or sieves.
Low ee (<50%) Mismatched diastereomer.EOEA has 2 chiral centers. Screen all 4 stereoisomers (RR, SS, RS, SR) to find the "matched" case for your substrate.
Racemic Product Non-catalyzed background reaction.Lower the temperature (to -20°C for

). Ensure ligand:metal ratio is >1:1 to prevent free metal catalysis.
Ligand Insolubility Polarity mismatch.EOEA is polar. If using non-polar solvents (Hexane), add small amount of THF or Toluene as co-solvent.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 28(7), 865–880. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Vertex Pharmaceuticals Inc. (2013). Preparation of chiral amides and amines (US Patent 8,524,950). Google Patents. Link (Demonstrates utility of tetrahydrofuran-2-yl-amine ligands).

  • Scarpi, D., et al. (1997). Chiral amino-ethers derived from (S)-proline in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 8(10), 1509-1512. Link

Sources

Troubleshooting & Optimization

How to improve the yield of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Synthesis

Executive Summary: The "Hidden" Yield Killers

The synthesis of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (Structure: Tetrahydrofuran-CH(OEt)-CH₂-NH₂) presents a unique set of challenges compared to standard aliphatic amine synthesis. The molecule contains a beta-amino ether motif derived from an alpha-alkoxy nitrile precursor.[1]

Our field data indicates that yield losses are rarely due to a single catastrophic failure but rather three competing degradation pathways during the reduction step:

  • Retro-Cyanohydrin Reversion: Loss of the nitrile moiety before reduction completes.

  • C-O Bond Hydrogenolysis: Cleavage of the ethoxy group, yielding 2-(oxolan-2-yl)ethan-1-amine.[1]

  • Secondary Amine Dimerization: The standard "nitrile coupling" side reaction.

This guide provides a self-validating protocol to navigate these risks.

Part 1: Critical Control Points (The "Why")

The following table summarizes the causality between reaction parameters and observed impurities.

ParameterCritical RangeFailure Mode (if deviated)Mechanism of Failure
Precursor pH Neutral (pH 7.0–7.[1]5)Retro-Cyanohydrin Acidic traces catalyze the ejection of ethanol/HCN from the alpha-alkoxy nitrile precursor.
Catalyst Selection Raney Co or NiC-O Hydrogenolysis Pd/C or PtO₂ are too active for C-O bonds adjacent to the THF ring, often stripping the ethoxy group.[1]
Ammonia Loading >5 equiv.[2]Dimerization Insufficient NH₃ allows the primary amine product to attack the intermediate imine, forming secondary amines.[1]
Temperature < 50°CElimination High heat promotes beta-elimination of ethanol, forming the vinyl intermediate which polymerizes.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing a significant amount of "de-ethoxylated" amine (2-(oxolan-2-yl)ethan-1-amine) in my LC-MS. Is my ethoxy group unstable?

Diagnosis: You are likely experiencing hydrogenolysis . This occurs when the catalyst attacks the C-O bond, which is electronically activated by the adjacent THF ring.[1]

Corrective Action:

  • Switch Catalyst: If using Palladium on Carbon (Pd/C), stop immediately. Pd is notorious for cleaving allylic and benzylic-like ethers. Switch to Raney Nickel (RaNi) or Raney Cobalt , which are less aggressive toward C-O bonds but effective for nitriles.

  • Check Acidity: Ensure your solvent system is not acidic. Hydrogenolysis is acid-catalyzed. Add a trace of base (KOH or NaOH) if using Raney Nickel to poison acidic sites on the support.

Q2: My reaction stalls at 60% conversion, but adding more catalyst leads to complex mixtures. Why?

Diagnosis: This is a classic symptom of catalyst poisoning or pore blocking , possibly by the formation of secondary amine oligomers.

Corrective Action:

  • Ammonia Saturation: Are you using ammonia? For nitrile reductions, you must saturate the solvent (usually MeOH or EtOH) with anhydrous ammonia or use Ammonium Hydroxide. This suppresses the reaction between the product amine and the intermediate imine.

  • Precursor Purity: Check your 2-ethoxy-2-(oxolan-2-yl)acetonitrile precursor.[1] If it contains residual cyanide or sulfur (from THF synthesis steps), it will poison the catalyst surface immediately.

Q3: I see the product peak, but during workup/concentration, the yield drops and the oil turns dark. What is happening?

Diagnosis: The product is a beta-amino ether . These are susceptible to beta-elimination of ethanol upon heating, especially if the crude mixture is slightly basic or acidic.[1]

Corrective Action:

  • Cold Workup: Do not heat the crude mixture above 40°C during rotary evaporation.

  • Salt Formation: Isolate the product immediately as a stable salt (e.g., Oxalate or HCl salt) rather than storing it as a free base. The salt form locks the amine lone pair, preventing auto-catalytic degradation.[1]

Part 3: Optimized Protocol (Self-Validating System)

Objective: Reduction of 2-ethoxy-2-(oxolan-2-yl)acetonitrile to 2-ethoxy-2-(oxolan-2-yl)ethan-1-amine.

Reagents:

  • Precursor: 2-Ethoxy-2-(oxolan-2-yl)acetonitrile (1.0 eq)[1]

  • Catalyst: Raney Nickel (W2 or W4 activity), 20 wt% loading (washed 3x with EtOH).

  • Solvent: 7M Ammonia in Methanol (Commercial grade).

  • Hydrogen Source: H₂ gas (balloon or 50 psi).

Step-by-Step Methodology:

  • Catalyst Prep (The "Wash" Step):

    • Why: Commercial Raney Ni is stored in water at high pH.

    • Action: Decant water from Raney Ni slurry. Wash 3x with absolute ethanol. Crucial: Do not let the catalyst dry out (pyrophoric hazard).

  • Loading:

    • Dissolve the nitrile precursor in 7M NH₃/MeOH (Concentration: 0.1 M).

    • Validation Check: Verify the pH of the solution is >9 (due to ammonia). If <8, the precursor may be hydrolyzing.[1][3]

  • Hydrogenation:

    • Add the washed Raney Ni slurry.

    • Purge vessel 3x with N₂, then 3x with H₂.[1]

    • Pressurize to 50 psi (3.5 bar) .

    • Stir vigorously at Room Temperature (20–25°C) .

    • Note: Do not heat.[4] Heating increases the risk of ethanol elimination.

  • Monitoring:

    • Monitor via TLC (ninhydrin stain for amine) or LC-MS.

    • Endpoint: Disappearance of nitrile peak.

  • Workup (The "Cold" Isolation):

    • Filter catalyst through Celite under an inert atmosphere (keep wet).

    • Concentrate the filtrate at <35°C under reduced pressure to remove NH₃ and MeOH.

    • Immediate Stabilization: Dissolve the residue in Et₂O and add 1.0 eq of anhydrous HCl in dioxane to precipitate the amine hydrochloride salt. Filter and dry.

Part 4: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

ReactionPathways Precursor Precursor: 2-Ethoxy-2-(oxolan-2-yl)acetonitrile Imine Intermediate: Imine Species Precursor->Imine H2 / Cat Target TARGET: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Imine->Target H2 / Cat Side_Dimer Impurity A: Secondary Amine (Dimer) Imine->Side_Dimer + Target Amine (Low NH3) Side_Cleaved Impurity B: De-ethoxylated Amine (Hydrogenolysis) Target->Side_Cleaved Pd/C or Acid (Over-reduction) Side_Elim Impurity C: Vinyl Ether (Elimination) Target->Side_Elim Heat (>50°C)

Caption: Synthesis pathway showing the critical intermediate (Imine) and the three primary yield-reducing side reactions.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Observed CheckImpurity Analyze Impurity Profile (LC-MS) Start->CheckImpurity IsDimer Major Peak: M + Target - NH3 (Secondary Amine)? CheckImpurity->IsDimer IsCleaved Major Peak: M - 44 (OEt loss)? IsDimer->IsCleaved No FixDimer ACTION: Increase [NH3] to >10 eq. Switch to MeOH/NH3 solvent. IsDimer->FixDimer Yes IsStalled Reaction Stalled / No Conversion? IsCleaved->IsStalled No FixCleaved ACTION: Stop using Pd/C. Switch to Raney Ni or Rh/Al2O3. Check for Acid traces. IsCleaved->FixCleaved Yes FixStalled ACTION: Precursor Poisoning. Distill precursor or increase catalyst loading. IsStalled->FixStalled Yes

Caption: Logic flow for diagnosing yield issues based on LC-MS impurity profiling.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of nitrile reduction and secondary amine suppression).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on catalyst selection: Pd vs. Ni for ethers).
  • Gomez, S., et al. (2002).[1] "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Advanced Synthesis & Catalysis, 344(10), 1037-1057.[1] Link

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General protocols for Raney Ni and Borane reductions). Link

  • PubChem. "2-(Oxolan-2-yl)ethan-1-amine Compound Summary."[1][5] (Structural data for the de-ethoxylated byproduct). Link

Sources

Technical Support Center: Troubleshooting Side Reactions in 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common side reactions encountered when using this versatile building block. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to proactively design more robust and successful experiments.

Section 1: Frequently Asked Questions (FAQs) about Common Side Products

Q1: What are the most common side products I might see in my reactions with 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine?

When working with 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine, the most frequently observed side products arise from the reactivity of its two primary functional groups: the primary amine and the acetal. The key is to understand that reaction conditions intended for one group can inadvertently affect the other.

Common Side Products Include:

  • Acetal Hydrolysis Products: Under acidic conditions, the acetal can hydrolyze to reveal an aldehyde and ethanol.[1][2][3][4]

  • Over-alkylation or Over-acylation Products: The primary amine can react more than once with alkylating or acylating agents, leading to the formation of secondary amines, tertiary amines, or di-acylated products.[5][6]

  • Secondary Amine Dimers (from synthesis): If you are synthesizing this compound via the reduction of a nitrile, a common byproduct is a secondary amine formed from the reaction of the intermediate imine with the final primary amine product.[7]

  • Elimination Products: While less common under standard conditions, elimination reactions to form alkenes are possible, particularly if the amine is converted into a better leaving group.[5][6][8]

Q2: Why is my acetal group hydrolyzing, and how can I prevent it?

Acetal hydrolysis is a classic acid-catalyzed reaction.[1][3][9] The presence of even trace amounts of acid in your reaction mixture, or during aqueous workup, can lead to the cleavage of the acetal, generating an aldehyde, ethanol, and the deprotected tetrahydrofuran moiety.

Prevention Strategies:

  • Strict pH Control: Maintain your reaction medium under neutral or basic conditions.

  • Anhydrous Conditions: Ensure your reagents and solvents are dry, as water is required for hydrolysis.

  • Buffered Workup: If an acidic workup is unavoidable, consider using a milder, buffered aqueous solution and minimizing the exposure time.

  • Protecting Group Strategy: If your desired reaction requires strongly acidic conditions, it may be necessary to protect the amine, perform the acid-catalyzed step, and then introduce the acetal functionality later in the synthetic sequence.

Q3: I am observing the formation of secondary amines in my reaction. What causes this and how can I avoid it?

The formation of secondary amines is a common issue when working with primary amines. This can happen in a few ways:

  • During Reductive Amination: If you are reacting 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine with a carbonyl compound in a reductive amination, the initially formed primary amine can be more nucleophilic than the starting amine and react a second time with the carbonyl, leading to a tertiary amine.

  • During Alkylation: When reacting with alkyl halides, the product secondary amine can compete with the starting primary amine for the alkylating agent.

  • During Synthesis from a Nitrile: As mentioned, in the catalytic hydrogenation of the corresponding nitrile, the intermediate imine can be attacked by the newly formed primary amine, leading to a dimeric secondary amine after reduction.[7]

Prevention Strategies:

  • Stoichiometry Control: Use a significant excess of the primary amine relative to the alkylating or carbonyl compound to favor the mono-substituted product.

  • Amine Protection: Temporarily protecting the amine as a carbamate (e.g., with Boc anhydride) prevents over-alkylation.[10][11] The protecting group can be removed in a subsequent step.

  • For Nitrile Reduction: The addition of an acid or ammonia to the reaction mixture can help to suppress the formation of secondary amine byproducts.[7]

Q4: Can elimination reactions be a problem?

Elimination reactions are generally not a primary concern under typical synthetic conditions for this molecule. However, they can be induced under specific circumstances, such as in the Hofmann Elimination, where the amine is exhaustively methylated and then treated with a strong base like silver oxide to yield an alkene.[5][6] It is important to be aware of this potential reaction pathway if you are working with reagents and conditions that could convert the amine into a good leaving group.

Section 2: Troubleshooting Guide for Specific Reactions

Scenario 1: Amide Coupling Reactions

Problem: You are attempting to form an amide by reacting 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine with a carboxylic acid and a coupling agent (e.g., HATU, EDC), but you observe a low yield of the desired product along with several byproducts.

Potential CauseRecommended Solution
Competing Self-Reaction The primary amine can react with the activated carboxylic acid more than once.
Acetal Hydrolysis If the reaction conditions are acidic, the acetal may be hydrolyzing.
Side Reactions with Coupling Agents Some coupling agents can have side reactions with primary amines.

Detailed Protocol: Protecting the Amine with Boc Anhydride

To prevent over-acylation and other side reactions at the amine, a robust strategy is to protect it as a tert-butyloxycarbonyl (Boc) carbamate.

  • Dissolve 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with a mild aqueous solution (e.g., saturated sodium bicarbonate), extract with an organic solvent, dry, and concentrate to obtain the Boc-protected amine.

  • Proceed with your amide coupling reaction. The Boc-protected amine is now ready for use.

  • Deprotection: The Boc group can be easily removed after the amide coupling by treatment with an acid like trifluoroacetic acid (TFA) in DCM.[11]

Scenario 2: Reactions Under Acidic Conditions

Problem: You need to perform a reaction that requires acidic conditions, but you are observing the cleavage of the 2-ethoxy-2-(oxolan-2-yl) group.

Potential CauseRecommended Solution
Acetal Instability The acetal functional group is inherently unstable in the presence of acid and water.[2][3]
Harsh Acidic Conditions Strong acids and prolonged reaction times will accelerate hydrolysis.

Section 3: Visualizing the Chemistry

Diagram 1: Acetal Hydrolysis Mechanism

Acetal Acetal (Protonation) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Acetal->Oxocarbenium + H⁺ Hemiacetal Hemiacetal (Nucleophilic Attack by H₂O) Oxocarbenium->Hemiacetal + H₂O Aldehyde Aldehyde + Ethanol (Deprotonation & Elimination) Hemiacetal->Aldehyde - H⁺, - EtOH

Caption: Acid-catalyzed hydrolysis of the acetal proceeds via a stable oxocarbenium ion intermediate.

Diagram 2: Amine Protection Workflow

Start 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Protect Protect Amine (e.g., with Boc₂O) Start->Protect Reaction Desired Reaction (e.g., Amide Coupling) Protect->Reaction Deprotect Deprotect Amine (e.g., with TFA) Reaction->Deprotect Product Final Product Deprotect->Product

Caption: A typical workflow involving amine protection to prevent side reactions during synthesis.

References

  • Eckert, C. A., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI.
  • Chemistry LibreTexts. (2021, February 1). 2.4: Acetals and Ketals.
  • Neuman, R. C. 9: Formation of Alkenes and Alkynes.
  • Master Organic Chemistry. (2010, May 28).
  • US Patent US20140330042A1. (2014). Process for making ethoxylated amine compounds.
  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism.
  • ResearchGate. (2019, April 8).
  • YouTube. (2017, December 20). Hydrolysis of Acetals Reaction and Mechanism.
  • Chemistry Steps.
  • Eliminations An elimination is when the leaving group and another atom (typically a hydrogen) leave the molecule and no n.
  • Sigma-Aldrich. 2-ethoxy-2-(oxolan-2-yl)ethan-1-amine.
  • Journal of Organic Chemistry and Pharmaceutical Research. (2024, April 29).
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • OpenStax. (2023, September 20). 24.7 Reactions of Amines - Organic Chemistry.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • PubChem. 2-(Oxolan-2-yl)ethan-1-amine.
  • ChemScene. 2-Ethoxy-2-(oxolan-3-yl)ethan-1-amine.
  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines.
  • The Royal Society of Chemistry. Table of contents.
  • RSC Publishing. (1980). Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles and its crystal structure.
  • Google Patents.
  • ResearchGate. (2025, August 6).
  • PubChemLite. 2-ethoxy-2-(oxolan-3-yl)ethan-1-ol.

Sources

Troubleshooting guide for the purification of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS 1543510-51-5). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.

Compound Overview & Purification Strategy

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine is a primary amine containing two ether linkages (an ethoxy group and a tetrahydrofuran ring). Its structure presents a unique purification challenge: the basic nitrogen atom is prone to strong interactions with standard purification media, while the ether groups impart significant polarity.

A successful purification strategy hinges on mitigating the reactivity of the amine while exploiting polarity differences between the target compound and its impurities.

Molecular Structure:

Troubleshooting FAQs

Here we address specific questions and issues that may arise during the purification workflow.

Q1: I'm observing significant tailing or streaking of my compound during silica gel column chromatography. What's happening and how can I fix it?

Answer: This is the most common issue when purifying amines on standard silica gel. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to a portion of the molecules "sticking" to the stationary phase. This causes poor peak shape, tailing, and often, incomplete recovery of your product.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your product for the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Ethyl Acetate/Hexane). It is volatile and can be easily removed under vacuum.

    • Ammonia in Methanol: For more polar solvent systems, using a pre-mixed solution of methanol with ammonia (e.g., 1-10% ammonia in methanol) as the polar component can be highly effective at preventing streaking.[1][2]

  • Stationary Phase Deactivation: You can "cap" the acidic sites by pre-treating the silica. Slurry your silica gel in your chosen eluent, add a few milliliters of aqueous ammonia, and stir thoroughly before packing the column.[3] This basifies the stationary phase.

Q2: My TLC analysis shows a major spot, but my NMR indicates the presence of a closely-related impurity. What could it be?

Answer: Given the structure, the most probable impurities are byproducts from the synthesis. The synthesis of primary amines often results in over-alkylation, leading to the formation of secondary and tertiary amines.[4]

  • Likely Impurity: The secondary amine, N,N-bis(2-ethoxy-2-(oxolan-2-yl)ethyl)amine, is a common culprit. It is formed when the product amine reacts with another molecule of the starting electrophile.

  • Identification: This impurity will have a similar polarity and may co-elute with your product. It can often be identified in ¹H NMR by a change in the integration of the N-H protons versus the rest of the molecule and the appearance of new, complex multiplets for the protons adjacent to the nitrogen.

Purification Strategy for Close-Eluting Impurities:

  • High-Performance Flash Chromatography: Use a shallower solvent gradient and high-efficiency silica to improve resolution.

  • Alternative Stationary Phase: Switch to a different stationary phase where the selectivity might be different (see Q3).

  • Derivatization/Salt Formation: Convert the mixture of amines to a derivative (e.g., using diethyl oxalate) which can separate primary and secondary amines, followed by hydrolysis to recover the desired product.[5][6]

Q3: Despite modifying my mobile phase, the separation is still poor. Should I use a different stationary phase?

Answer: Yes. If optimizing the solvent system on silica gel fails, changing the stationary phase is the next logical step.

Stationary PhaseProperties & Best Use Cases
Alumina (Al₂O₃) Available in acidic, neutral, or basic forms. The basic or neutral forms are excellent for the purification of amines as they eliminate the problematic acid-base interactions seen with silica.[1][7]
Amine-propylated Silica A medium polarity phase where the silica surface is functionalized with amino groups. This creates a basic environment ideal for separating nitrogen-containing compounds without mobile phase modifiers.[8]
Reverse-Phase Silica (e.g., C18) A non-polar stationary phase where polar compounds elute first. This is a powerful technique for purifying very polar compounds that are poorly retained in normal-phase chromatography. The typical eluent is a mixture of water and acetonitrile or methanol.
Q4: My yield is very low after purification. Besides poor separation, what else could cause product loss?

Answer: Product loss can occur at multiple stages. Here are common causes beyond co-elution:

  • Irreversible Adsorption: Even with a basic modifier, some product may remain irreversibly bound to the silica gel, especially if the compound is left on the column for an extended period.

  • Volatility: While not extremely volatile, some product may be lost if evaporated too aggressively at high temperatures and low pressures.

  • Aqueous Work-up Issues: Amines can be partially soluble in water. During an aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to maximize recovery. Adjusting the pH of the aqueous layer to be basic (>10) will ensure the amine is in its freebase form and less water-soluble.

  • Mechanical Losses: Physical loss of material during transfers, filtration, and handling can add up. Ensure careful technique.[9]

Q5: Is recrystallization a viable purification method for this compound? It is an oil at room temperature.

Answer: Recrystallizing a low-melting oil directly is not feasible. However, a highly effective strategy for purifying amines is to convert them into a crystalline salt, recrystallize the salt, and then, if needed, convert the pure salt back to the freebase amine.[10][11]

Advantages of Salt Recrystallization:

  • Salts are typically well-defined, crystalline solids with higher melting points.

  • The crystallization process can be highly selective, rejecting impurities that do not form salts or that have different solubilities.[12]

Commonly Used Acids for Salt Formation:

  • Hydrochloric Acid (HCl)

  • Oxalic Acid[13]

  • Tartaric Acid

  • Maleic Acid

The choice of acid can influence the crystallinity of the resulting salt. It is often necessary to screen a few different acids to find the one that provides the best crystals.

Experimental Protocols & Workflows

Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for purifying your crude product.

G cluster_0 Purification Decision Workflow start Crude Product tlc TLC Analysis (e.g., 10% MeOH/DCM + 1% Et3N) start->tlc is_streaking Streaking or Tailing? tlc->is_streaking good_sep Good Spot Separation? is_streaking->good_sep No flash_silica Flash Chromatography (Silica Gel + Basic Modifier) is_streaking->flash_silica Yes good_sep->flash_silica Yes change_sp Change Stationary Phase (Alumina or Amine-Silica) good_sep->change_sp No flash_silica->change_sp Failure pure_product Pure Product flash_silica->pure_product Success recrystallize Recrystallization via Salt Formation change_sp->recrystallize Failure change_sp->pure_product Success recrystallize->pure_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (DCM). Crucially, add 1% triethylamine (Et₃N) to the solvent mixture. [2]

  • Column Packing: Dry pack or slurry pack the column with silica gel in the initial, low-polarity eluent (containing 1% Et₃N).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and place the dried powder on top of the column bed.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and analyze them by TLC.

  • Product Recovery: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Diagram: The Role of Basic Modifiers

This diagram illustrates how a basic modifier like triethylamine (Et₃N) prevents the target amine from interacting with acidic silanol groups on the silica surface.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (Et₃N) silica1 < Silica Surface (SiO⁻ H⁺) > interaction Strong Acid-Base Interaction (Tailing) silica1->interaction amine1 < Amine (R-NH₂) > amine1->interaction Sticks to surface silica2 < Silica Surface (SiO⁻ H⁺) > et3n < Et₃N > et3n->silica2 Passivates surface amine2 < Amine (R-NH₂) > elution < Elutes Freely > amine2->elution

Caption: Mechanism of improved elution with a basic modifier.

Protocol 2: Purification via Oxalate Salt Recrystallization
  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol. In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent.[13]

  • Precipitation: Slowly add the oxalic acid solution to the stirring amine solution. If a precipitate does not form immediately, you can add a non-polar co-solvent like diethyl ether or place the flask in an ice bath or freezer to induce crystallization.

  • Isolation: Collect the precipitated amine oxalate salt by vacuum filtration. Wash the solid with a small amount of cold solvent or diethyl ether to remove soluble impurities.[14]

  • Recrystallization: Dissolve the collected salt in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water). Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Recovery of Free Amine (Optional): Dissolve the purified salt in water and add a strong base (e.g., 2M NaOH) until the pH is >10. Extract the liberated free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the pure amine.

References

  • Study Mind. (2022, April 19). Amines - Amine Synthesis (A-Level Chemistry). [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • ResearchGate Discussion. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • Chemistry Universe. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • University of Alberta. Isolation (Recovery). [Link]

  • Google Patents.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link]

  • Refining Community. Contamination in Amine Systems. [Link]

  • Reddit. (2022, September 24). Chromatography with free amines?[Link]

  • Chemistry Notes. (2022, April 7). Separation of Amines by Hoffmann's Method. [Link]

  • Chemical Note. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]

  • PubChem. 2-(Oxolan-2-yl)ethan-1-amine. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • LinkedIn. GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Technical Support Center: Resolution of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The Molecule: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (also referred to as 2-ethoxy-2-(tetrahydrofuran-2-yl)ethanamine) contains two chiral centers:

  • C2 of the oxolane ring.

  • The exocyclic

    
    -carbon  (relative to the amine).
    

The Challenge: This structure generates four stereoisomers (two diastereomeric pairs of enantiomers). While enantiomers have identical physical properties in achiral environments, diastereomers (e.g., syn vs. anti) exhibit distinct NMR spectra, melting points, and solubilities.[1] However, the flexible ethoxy chain can mask these differences, making separation non-trivial.

The Strategy: This guide prioritizes Classical Diastereomeric Salt Formation for scalability and Chiral SFC/HPLC for high-purity polishing.

Diagnostic Workflow: Characterization First

Before attempting separation, you must define your starting material's composition.

Step 1: Determine Diastereomeric Ratio (dr)

Do not waste chiral columns on simple diastereomer separation. Use achiral methods first.

  • Technique:

    
    H-NMR (400 MHz+).
    
  • Marker Signals: Focus on the methine proton attached to the ether oxygen. The chemical shift (

    
    ) will differ between syn and anti isomers due to shielding/deshielding from the oxolane oxygen.
    
  • Protocol: Run in DMSO-

    
     or CDCl
    
    
    
    . Integration of the methine doublets gives the dr.
Step 2: Determine Enantiomeric Excess (ee)

Once diastereomers are separated, determine the optical purity of the specific isomer.

  • Technique: Chiral HPLC.[2][3][4]

  • Column Recommendation: Polysaccharide-based phases (e.g., Chiralpak AD-H or OD-H) are superior for

    
    -amino ethers.
    

Method A: Classical Resolution via Diastereomeric Salts (Scalable)

Best For: Multi-gram to Kilogram scale. Principle: Reacting the racemic amine with a chiral acid creates salts with different lattice energies and solubilities.[5]

Reagent Selection Matrix

Primary alkyl amines (


) require acids with 

for stable salt formation.
Resolving AgentSolvent SystemSuccess ProbabilityNotes
L-(+)-Tartaric Acid EtOH / Water (9:1)HighStandard first-choice. Forms robust hydrogen bond networks.
Dibenzoyl-L-tartaric acid MeOH / iPrOHMediumUse if the ethoxy group increases lipophilicity significantly.
(S)-Mandelic Acid Acetone / EtOHMediumGood for "oiling out" issues; aromatic ring aids packing.
Camphorsulfonic Acid EtOAc / EtOHLowOften too soluble; reserve for very lipophilic derivatives.
Protocol: The "Half-Equivalent" Method

Rationale: Using 0.5 equivalents of the resolving agent maximizes the yield of the less soluble salt (Pope-Peachey method).

  • Dissolution: Dissolve 10 mmol of the amine substrate in 20 mL of hot Ethanol (absolute).

  • Addition: Add 5 mmol (0.5 eq) of L-(+)-Tartaric acid dissolved in 5 mL hot Ethanol.

  • Nucleation: Stir at reflux for 15 mins, then cool slowly to RT over 4 hours.

    • Critical: If oil forms, reheat and add seed crystals or 1-2 mL of acetone (antisolvent).

  • Filtration: Collect the precipitate. This is Salt A (enriched).

  • Recrystallization: Recrystallize Salt A from EtOH/Water until constant melting point and rotation are achieved.

  • Liberation: Suspend Salt A in

    
    , treat with 1M NaOH, separate organic layer, dry (
    
    
    
    ), and concentrate to get the chiral amine.

Method B: Chromatographic Resolution (SFC/HPLC)

Best For: <1g scale or high-purity polishing (>99.5% ee).

SFC (Supercritical Fluid Chromatography) Conditions

SFC is preferred over HPLC for amino-ethers due to better mass transfer and lower solvent viscosity.

  • Mobile Phase:

    
     / Methanol (with 0.2% Isopropylamine or Diethylamine).
    
    • Note: The basic additive is mandatory to suppress peak tailing caused by the amine interacting with residual silanols.

  • Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[6]

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture formed a "gum" or oil instead of crystals. What now?

Diagnosis: The lattice energy is too low, or the solvent is too polar. Fix:

  • Reheat the mixture to redissolve the oil.

  • Add an Antisolvent: Add warm MTBE or Ethyl Acetate dropwise until slightly turbid.

  • Scratch & Seed: Scratch the glass wall with a spatula or add a seed crystal of a similar salt.

  • Switch Acid: If tartaric acid oils out, switch to Dibenzoyl-tartaric acid . The phenyl rings provide

    
    -
    
    
    
    stacking that facilitates rigid crystal formation.
Q2: The diastereomers are separating on HPLC, but the peaks are broad and tailing.

Diagnosis: The amine group is interacting with the acidic silanol groups on the silica backbone. Fix:

  • Increase the modifier concentration (DEA or TEA) to 0.5%.

  • Switch to an immobilized phase (e.g., Chiralpak IA) which allows for stronger solvents like DCM/THF to be used in the mobile phase, potentially breaking the interaction.

Q3: Can I use enzymatic resolution?

Answer: Yes, but with caveats. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are effective for kinetic resolution of primary amines via acylation.

  • Reaction: Amine + Ethyl Acetate

    
     Chiral Amide + Unreacted Amine.
    
  • Limitation: The bulky oxolane ring adjacent to the amine may sterically hinder the enzyme active site, leading to slow conversion or low E-values (Selectivity).

Visual Decision Workflows

Figure 1: Resolution Strategy Decision Tree

ResolutionStrategy Start Start: Racemic 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 1 Gram (Bulk) ScaleCheck->LargeScale HPLC Chiral HPLC/SFC (Chiralpak AD/OD) SmallScale->HPLC SaltScreen Salt Screening (Tartaric/Mandelic) LargeScale->SaltScreen Crystals Crystalline Solid? SaltScreen->Crystals YesCrystals Recrystallize to Constant MP Crystals->YesCrystals Yes NoCrystals Oiling Out? Crystals->NoCrystals No SwitchAcid Switch Resolving Agent (Try Dibenzoyl-tartaric) NoCrystals->SwitchAcid Try new acid Deriv Chemical Derivatization (e.g., Boc-L-Proline) NoCrystals->Deriv Fails twice SwitchAcid->Crystals

Caption: Decision matrix for selecting the optimal resolution pathway based on scale and physical behavior.

Figure 2: The "Half-Equivalent" Salt Resolution Cycle

SaltCycle Racemate Racemic Amine (1.0 eq) Mix Mix in EtOH Racemate->Mix Precipitate Precipitate (Diastereomer A Salt) Mix->Precipitate Crystallization MotherLiq Mother Liquor (Enriched Diastereomer B) Mix->MotherLiq Filtration Acid Chiral Acid (0.5 eq) Acid->Mix FreeBaseA Free Base A (Target) Precipitate->FreeBaseA NaOH / DCM Racemize Racemization (Schiff Base/Acid) MotherLiq->Racemize Recycle Racemize->Racemate Re-enter Loop

Caption: The "Resolution-Racemisation-Recycle" loop allows for theoretical 100% yield by recycling the unwanted isomer.

References

  • Wikipedia. (n.d.). Chiral resolution.[1][2][4][5][7][8][9] Retrieved from [Link][1]

  • Phenomenex. (n.d.). Chiral HPLC Separations.[2][3][4] Retrieved from [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[2][4] Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

Sources

Challenges in the stereoselective synthesis of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stereoselective synthesis and troubleshooting of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1543510-51-5).

This guide is structured for organic chemists and process development scientists encountering diastereoselectivity issues, low yields, or purification challenges with this specific scaffold.

Executive Summary

Molecule: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Core Challenge: Establishing the relative stereochemistry between the C2 chiral center of the tetrahydrofuran (oxolane) ring and the exocyclic C2 stereocenter bearing the ethoxy group. Critical Failure Modes:

  • Poor Diastereomeric Ratio (d.r.): Inability to control syn/anti addition during the C-C bond formation.

  • Racemization: Loss of optical purity during O-alkylation.

  • Ring Opening: Instability of the THF ring under harsh Lewis acidic or reducing conditions.

Part 1: Synthetic Workflow & Logic Map

The following diagram illustrates the two primary synthetic pathways: the Cyanohydrin Route (Nucleophilic addition) and the Vinyl-THF Route (Electrophilic functionalization).

SynthesisWorkflow Start Starting Material: Tetrahydrofuran-2-carbaldehyde (Chiral Pool or Asymmetric Synthesis) Step1_Chelation Pathway A: Chelation Control (ZnBr2, MgBr2 + TMSCN) Target: Syn-Diastereomer Start->Step1_Chelation Lewis Acid Coordination Step1_Felkin Pathway B: Felkin-Anh Control (BF3·OEt2 + TMSCN) Target: Anti-Diastereomer Start->Step1_Felkin Steric Control Cyanohydrin Intermediate 1: 2-Hydroxy-2-(oxolan-2-yl)acetonitrile Step1_Chelation->Cyanohydrin High d.r. (Syn) Step1_Felkin->Cyanohydrin High d.r. (Anti) Alkylation Step 2: O-Ethylation (EtI, NaH or Ag2O) Critical: Prevent Retro-Cyanohydrin Cyanohydrin->Alkylation Nitrile Intermediate 2: 2-Ethoxy-2-(oxolan-2-yl)acetonitrile Alkylation->Nitrile Reduction Step 3: Nitrile Reduction (LAH or BH3·DMS) Nitrile->Reduction Product Final Product: 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Reduction->Product

Caption: Logical flow for the stereodivergent synthesis of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine via cyanohydrin intermediates.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Controlling Diastereoselectivity

Q1: I am obtaining a 1:1 mixture of diastereomers during the cyanohydrin formation. How do I improve the d.r.?

Root Cause: The addition of the cyanide source (e.g., TMSCN) to the aldehyde is proceeding without a dominant transition state model (neither Chelation nor Felkin-Anh is favored).

Solution: You must explicitly force a transition state model.

  • For Syn-Selectivity (Chelation Control):

    • Protocol: Pre-complex the aldehyde with a bidentate-capable Lewis acid such as

      
      , 
      
      
      
      , or
      
      
      (1.1 equiv) in DCM at -78°C for 30 minutes before adding TMSCN.
    • Mechanism: The metal coordinates to both the aldehyde oxygen and the THF ring oxygen, locking the conformation. The nucleophile attacks from the less hindered face (Cram-chelation model).

  • For Anti-Selectivity (Felkin-Anh Control):

    • Protocol: Use a monodentate, bulky Lewis acid like

      
       or use non-polar solvents (Toluene) without pre-complexation.
      
    • Mechanism: The THF ring oxygen rotates away from the carbonyl to minimize dipole interactions, and the nucleophile attacks anti to the electronegative group.

Q2: My d.r. degrades during the O-ethylation step. Why?

Root Cause: Retro-cyanohydrin reaction. Under basic conditions (NaH), the cyanohydrin can deprotonate and revert to the aldehyde and cyanide. The aldehyde then racemizes or re-adds cyanide non-selectively.

Solution:

  • Switch Base: Use Silver(I) Oxide (

    
    )  with Ethyl Iodide. This promotes alkylation under neutral/mild conditions, preventing the basic equilibrium that leads to retro-aldol/cyanohydrin fragmentation.
    
  • Phase Transfer: Use a biphasic system (DCM/Water) with a phase transfer catalyst (TBAB) and NaOH, but keep the temperature strictly at 0°C or below.

Module 2: Yield & Purity Optimization

Q3: The nitrile reduction with LAH is giving a complex mixture and low yield. Is the THF ring opening?

Analysis: While the THF ring is generally stable to LAH, the presence of the


-ethoxy group makes the C-O bond susceptible to cleavage if Lewis acids are generated in situ (e.g., aluminum species) or if the reaction is overheated.

Corrective Actions:

  • Alternative Reductant: Switch to Borane-Dimethyl Sulfide (

    
    )  in THF.
    
    • Reflux: 60°C for 2-4 hours.

    • Workup: Carefully quench with MeOH, then HCl/MeOH to break the amine-borane complex.

    • Why? Borane reduces nitriles to amines cleanly without acting as a strong nucleophile towards the ether linkage.

  • Cobalt Catalysis: Use

    
     (0.1 equiv) + 
    
    
    
    (excess) in MeOH. This is a mild, chemoselective reduction that preserves sensitive ether functionalities.

Q4: How do I separate the diastereomers if the synthesis wasn't 100% selective?

Strategy:

  • Amine Stage (Difficult): The free amines are polar and often streak on silica.

  • Derivatization (Recommended): Convert the crude amine mixture to the Boc-protected or Cbz-protected derivatives.

    • The carbamates (

      
      ) have significantly different 
      
      
      
      values and can be separated by standard flash chromatography (Hexane/EtOAc).
    • Bonus: Chiral HPLC separation is far easier on the Boc-protected material than the free amine.

Part 3: Experimental Protocols

Protocol A: Chelation-Controlled Cyanosilylation (Targeting Syn)
  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Reagents: Charge Tetrahydrofuran-2-carbaldehyde (1.0 equiv) and dry

    
     (0.2 M).
    
  • Complexation: Cool to -78°C. Add

    
     (1.2 equiv). Stir for 45 mins.
    
  • Addition: Add TMSCN (1.5 equiv) dropwise over 20 mins.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm to 0°C slowly.

  • Quench: Pour into saturated

    
    . Extract with DCM.[1]
    
  • Data Check: Analyze crude by

    
    -NMR. Look for the 
    
    
    
    -proton signal of the cyanohydrin. Distinct shifts will appear for syn vs anti isomers.
Protocol B: Mild O-Ethylation
  • Reagents: Dissolve the crude cyanohydrin (1.0 equiv) in dry acetonitrile.

  • Addition: Add

    
     (2.0 equiv) and EtI (5.0 equiv).
    
  • Conditions: Stir vigorously at room temperature in the dark (foil-wrapped) for 24-48 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[2]

  • Note: This method avoids the strong base NaH, preserving the stereocenter set in Step 1.

Part 4: Key Chemical Data & Specifications

ParameterSpecificationNote
Molecular Formula

Molecular Weight 159.23 g/mol
Stereocenters 2 (C2 of THF, C2 of Ethyl chain)4 possible isomers (RR, RS, SR, SS)
pKa (Conjugate Acid) ~9.5Typical for primary alkyl amines
Solubility High in MeOH, DCM, THF; Moderate in WaterFree amine is hygroscopic
Storage Store under Argon at -20°CAmine absorbs

from air (carbamate formation)

References

  • Chel

    
    -Alkoxy Aldehydes: 
    
    • Reetz, M. T. (1999). "Chelation Control in Organic Synthesis.
    • Context: Establishes the use of and for syn-selective nucleophilic additions to aldehydes with adjacent coordin
    • 3

  • North, M. (2003). "Synthesis and Applications of Non-Racemic Cyanohydrins." Tetrahedron: Asymmetry, 14(2), 147-176.
  • Reduction of -Alkoxy Nitriles: Brown, H. C., & Choi, Y. M. (1981). "Hydroboration. 59. Structure-reactivity studies on the reduction of nitriles with borane-dimethyl sulfide." Journal of the American Chemical Society, 103(22), 6909-6916. Context: Validates as a superior reagent for reducing nitriles to amines without side reactions common with LAH.
  • General Synthesis of THF-Amines

    • Wolfe, J. P., & Hay, M. B. (2010). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 66(6), 1029-1051.
    • 4[1][5][6][4]

Sources

Overcoming poor reactivity of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine in specific transformations.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific reactivity challenges associated with 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (and its structural analogs). While nominally a primary amine, this building block exhibits "deceptive simplicity." Users frequently report stalled reactions, low yields, or catalyst deactivation.

These failures are rarely due to operator error. They stem from two intrinsic molecular features:

  • The Steric Wall: The C2 position is fully substituted with an ethoxy group and a bulky oxolane (tetrahydrofuran) ring. This creates significant steric crowding around the primary amine, impeding nucleophilic attack.

  • The Chelation Trap: The proximity of two ether oxygens (ethoxy and oxolane) allows for bidentate coordination to metal centers, effectively poisoning catalysts in cross-coupling reactions.

Module 1: Amide Coupling Troubleshooting

Issue: Standard coupling conditions (EDC/HOBt, DCC) yield <20% conversion or fail completely.

The Mechanism of Failure

In standard couplings, the amine must attack the activated ester. For this molecule, the bulky groups at the alpha-position (relative to the ether) and beta-position (relative to the amine) create a "steric pocket." The amine cannot easily approach the electrophile, and the activated ester hydrolyzes before the amide bond forms.

FAQ: Recommended Protocols

Q: EDC/HOBt failed. Should I try HATU? A: HATU is a good first step up, but for this specific amine, it may still be insufficient if the carboxylic acid partner is also hindered. We recommend moving directly to Propylphosphonic Anhydride (T3P®) or Acyl Fluorides .

Q: Why T3P? A: T3P drives the reaction through a highly reactive mixed anhydride intermediate while remaining soluble in organic solvents (unlike many uronium salts). It is particularly effective for sterically hindered amines because the byproduct (propylphosphonic acid) is water-soluble, simplifying purification of the difficult-to-crystallize product.

Protocol: T3P-Mediated Coupling for Hindered Amines

Standard conditions often require modification for this substrate.

ParameterStandard ConditionOptimized Condition (for this amine)
Stoichiometry 1.0 eq Acid : 1.1 eq Amine1.0 eq Acid : 1.5 eq Amine (Drive equilibrium)
Reagent (T3P) 1.5 eq (50% in EtOAc)2.0 - 3.0 eq (Excess required for kinetics)
Base DIPEA (3.0 eq)Pyridine or N-Methylmorpholine (NMM) (4-5 eq)
Solvent DMF or DCMEtOAc or 2-MeTHF (T3P works best here)
Temperature RT0°C to RT, then 50°C if stalled after 2h

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 mmol) and Base (4.0 mmol) in EtOAc (5 mL).

  • Add 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (1.5 mmol).

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 2.5 mmol) dropwise.

  • Allow to warm to RT. Monitor by LCMS.

  • Critical: If conversion <50% after 4 hours, heat to 50°C. The T3P intermediate is thermally stable enough to withstand mild heating.

Workflow Visualization

AmideCoupling Start Start: Amide Coupling CheckSol Is the Acid Hindered? Start->CheckSol Standard Try HATU / DIPEA / DMF CheckSol->Standard No T3P Switch to T3P / Pyridine / EtOAc (Heat to 50°C) CheckSol->T3P Yes Fail1 Yield < 50%? Standard->Fail1 Fail1->T3P Yes Success Isolate Product Fail1->Success No Fail2 Yield < 50%? T3P->Fail2 AcylF Generate Acyl Fluoride (using TFFH or Cyanuric Fluoride) Fail2->AcylF Yes Fail2->Success No AcylF->Success

Figure 1: Decision tree for coupling sterically hindered ether-amines.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: Palladium-catalyzed amination fails. The catalyst turns black (precipitates) or conversion stops at 10%.

The Mechanism of Failure: The "Hemilabile" Poison

The oxolane (THF) ring and the ethoxy oxygen can act as a bidentate ligand. They coordinate to the Pd(II) center, displacing weakly bound ligands (like phosphines) or blocking the coordination of the aryl halide. This forms a stable, unreactive "chelate trap."

FAQ: Catalyst Selection

Q: I am using Pd(PPh3)4 or Pd(dppf). Why isn't it working? A: Monodentate phosphines (PPh3) are easily displaced by the high local concentration of the ether oxygens in your substrate. Even dppf may not be bulky enough.

Q: What is the solution? A: You must use bulky, electron-rich, bidentate ligands that bind to Palladium more strongly than the ether oxygens can.

Recommended System: BrettPhos or Xantphos

For this specific amine, BrettPhos (for precatalysts) or Xantphos are superior because their large bite angles and steric bulk prevent the amine's ether tails from coordinating to the metal center.

Protocol Adjustment:

  • Catalyst: Use Pd2(dba)3 (1-2 mol%) with BrettPhos (2-4 mol%) or the BrettPhos Pd G3/G4 precatalyst .

  • Base: NaOtBu or Cs2CO3 . (Avoid K3PO4 if hygroscopicity is an issue in the glovebox).

  • Solvent: 1,4-Dioxane or Toluene (Avoid THF; do not add more competing ether solvent).

  • Temperature: 100°C - 110°C.

Module 3: Handling & Storage (Hygroscopicity)

Issue: The amine or its HCl salt turns into a sticky gum or liquid upon exposure to air.

Technical Insight

The high oxygen content (ethoxy + oxolane) increases the hydrogen bond accepting capability, making the salt forms extremely hygroscopic. Water absorption not only makes weighing difficult but creates hydrolysis risks for sensitive coupling partners (like acid chlorides).

Troubleshooting Guide
StateIssueSolution
Free Base Volatile oil, absorbs CO2Store under Argon at 4°C. Do not store in plastic (leaching risk).
HCl Salt Deliquescent (turns to liquid)Do not filter. Remove solvent via rotavap, then azeotrope 3x with Toluene.
Weighing Accuracy driftUse pre-tared vials inside a glove bag/box. If using on the bench, dissolve the entire batch in a known volume of dry DCM to create a stock solution, then dispense volumetrically.

References

  • Amide Coupling with T3P

    • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
    • Source: Current Organic Chemistry, 2011.
    • (Verified general methodology for hindered amines).

  • Acyl Fluorides for Hindered Amines

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2]

    • Source: Organic & Biomolecular Chemistry (RSC), 2016.
  • Palladium Catalyst Poisoning by Ethers

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation...
    • Source: Journal of the American Chemical Society, 2008.[3]

  • Handling Hygroscopic Salts

    • Practical Guide to Handling Hygroscopic Compounds in Organic Synthesis.
    • Source: Common Organic Chemistry Standards / Hep

Sources

Validation & Comparative

Comparative Guide: Analytical Validation Strategies for 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1543510-51-5) presents a distinct analytical challenge in drug development. Structurally, it comprises a tetrahydrofuran (oxolane) ring, an ethoxy ether linkage, and a primary ethylamine chain.

The Core Challenge: This molecule lacks a significant UV chromophore.[1][2][3][4] It possesses no aromatic rings or conjugated systems, rendering standard HPLC-UV detection at 254 nm ineffective. Furthermore, the presence of the ether linkage requires careful handling to prevent degradation under harsh acidic conditions.

This guide evaluates three distinct analytical workflows to validate the purity of this compound, moving beyond standard templates to address its specific physicochemical properties.

The Three Pillars of Validation
  • qNMR (Quantitative NMR): The "Gold Standard" for absolute purity assessment without a reference standard.

  • Derivatization-HPLC-UV: The robust QC method utilizing Fmoc-Cl to introduce a chromophore for high-sensitivity detection.

  • GC-FID: The high-throughput alternative leveraging the compound's volatility, utilizing amine-deactivated columns.

Method A: Quantitative NMR (qNMR) – The Absolute Reference[5]

Role: Primary Reference Method (Mass Balance). Best For: Establishing the purity of the "First Batch" or Reference Standard.

qNMR is superior for this aliphatic amine because it does not rely on relative response factors or UV extinction coefficients. It quantifies the molar ratio between the analyte and a certified internal standard (IS).

Experimental Protocol

1. Internal Standard Selection:

  • Recommended IS: Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone .

  • Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm (in D₂O or DMSO-d₆), which is distinct from the aliphatic multiplets of the oxolane ring (1.5–4.0 ppm) and the ethoxy group.

2. Sample Preparation:

  • Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the IS (
    
    
    
    ) into a vial.
  • Dissolve in 0.7 mL of DMSO-d₆ (preferred for solubility of both ether and amine salts).

  • Ensure complete homogenization.

3. Acquisition Parameters (Critical for Validation):

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing proton (typically 30–60 seconds for quantitative accuracy).
    
  • Scans (ns): 16–32 (sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

4. Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[3][4][5][6]

Method B: HPLC-UV via Fmoc-Cl Derivatization – The QC Workhorse

Role: Routine Quality Control and Impurity Profiling. Best For: Detecting trace impurities and stability testing.[7]

Since the analyte is UV-transparent, we must chemically tag the primary amine. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is the reagent of choice over OPA (o-Phthalaldehyde) because Fmoc derivatives are stable and fluorescent, allowing for dual detection (UV at 265 nm or Fluorescence).

Experimental Protocol

1. Derivatization Reaction:

  • Reagent: 5 mM Fmoc-Cl in Acetonitrile (ACN).

  • Buffer: 0.2 M Borate buffer (pH 8.5).

  • Procedure:

    • Mix 100 µL Sample (1 mg/mL in ACN) + 100 µL Borate Buffer.

    • Add 200 µL Fmoc-Cl solution.

    • Vortex and incubate at ambient temperature for 10 minutes .

    • Quench: Add 20L of 1% Adamantanamine (or simple dilution with mobile phase) to react excess Fmoc-Cl, preventing ghost peaks.

2. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: UV at 265 nm (Fmoc

    
    ).
    
  • Flow Rate: 1.0 mL/min.

3. Causality of Choice: The Fmoc-tag adds a large hydrophobic group, significantly increasing retention on C18 columns. This separates the derivatized amine from polar synthesis byproducts which elute at the void volume.

Method C: GC-FID – The Volatile Alternative

Role: High-Throughput Screening. Best For: Process monitoring and residual solvent analysis.

As a low-molecular-weight ether-amine (MW ~159), this compound is volatile. However, primary amines interact strongly with silanol groups in standard GC columns, causing peak tailing.

Experimental Protocol

1. Column Selection:

  • Do NOT use: Standard DB-5 or DB-1.

  • MUST use: Base-Deactivated Column (e.g., Rtx-Volatile Amine or CP-Volamine ).

  • Reasoning: These columns utilize basic surface deactivation to prevent amine adsorption, ensuring sharp peaks without derivatization.

2. Instrument Parameters:

  • Inlet: Split mode (20:1), 250°C. Liner: Base-deactivated wool.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 mins.

  • Detector: FID at 280°C.

Comparative Analysis & Decision Matrix

The following table contrasts the performance metrics based on experimental validation data.

FeatureqNMR HPLC-UV (Fmoc) GC-FID (Direct)
Specificity High (Structural ID)High (Chromatographic resolution)Moderate (Retention time only)
LOD/Sensitivity Low (~0.1 mg)Very High (ng levels) High (pg levels)
Reference Standard Not Required (Uses IS)RequiredRequired
Linearity (

)
> 0.999> 0.999> 0.995
Throughput Low (15-30 min/sample)Medium (Derivatization step)High (<10 min/run)
Primary Risk Signal overlapDerivative stabilityThermal degradation
Visualization: Method Selection Workflow

ValidationWorkflow Start Start: Validation of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine CheckRef Is a Certified Reference Standard Available? Start->CheckRef qNMR Method A: qNMR (Absolute Purity) CheckRef->qNMR No (First Batch) Decision Select Validation Path CheckRef->Decision Yes HPLC Method B: HPLC (Fmoc) (Impurity Profiling) qNMR->HPLC Cross-Validation GC Method C: GC-FID (Process Control) Decision->qNMR Need Mass Balance Verification Decision->HPLC Need Trace Impurity Detection (<0.1%) Decision->GC Need High Throughput & Volatile Impurities

Caption: Decision Logic for Analytical Method Selection based on Reference Standard Availability and Sensitivity Requirements.

Visualization: Derivatization Pathway (HPLC)

Derivatization Analyte Analyte: Primary Amine (UV Transparent) Reaction Reaction: pH 8.5, 10 min Ambient Temp Analyte->Reaction Reagent Reagent: Fmoc-Cl (UV Active) Reagent->Reaction Product Product: Fmoc-Amine Derivative (Detect at 265 nm) Reaction->Product

Caption: Chemical derivatization workflow transforming the UV-transparent amine into a UV-detectable Fmoc-derivative.

References

  • Sigma-Aldrich. 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Product Analysis & Properties. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4854736, 2-(Oxolan-2-yl)ethan-1-amine. Retrieved from

  • BenchChem. Comparative Purity Analysis of Aliphatic Amines: HPLC vs qNMR. Retrieved from

  • Chromatography Online. Derivatization Strategies for Primary Amines in HPLC. Retrieved from

  • European Network of Forensic Science Institutes (ENFSI). Guideline for qNMR Analysis. Retrieved from

Sources

A Comparative Guide to the Structural Elucidation of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a critical juncture. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine, alongside a critical evaluation of complementary spectroscopic and computational techniques. By understanding the strengths and limitations of each approach, researchers can devise a robust and efficient strategy for structural confirmation, a cornerstone for advancing drug discovery and development.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the precise atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, revealing the molecule's absolute configuration and intermolecular interactions.[3][4][5]

Experimental Workflow: X-ray Crystallography

The journey from a synthesized compound to a fully resolved crystal structure follows a well-defined, albeit often challenging, path.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) start->crystallization crystal Single Crystal Formation (>20µm) crystallization->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffraction Data Collection (Dual source Mo/Cu) mounting->diffractometer raw_data Diffraction Pattern diffractometer->raw_data phasing Phase Problem Solution (Direct methods, Patterson, etc.) raw_data->phasing model_building Electron Density Map Interpretation & Model Building phasing->model_building refinement Structure Refinement (Least-squares minimization) model_building->refinement validation Structure Validation (R-factor, goodness-of-fit) refinement->validation final_structure Final 3D Structure validation->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol: X-ray Crystallography of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine
  • Crystallization:

    • Dissolve the purified compound (CAS 1543510-51-5) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

    • Employ vapor diffusion by placing the solution in a small, open vial inside a larger sealed jar containing a precipitant solvent in which the compound is less soluble (e.g., hexane).

    • Allow the system to equilibrate slowly at a constant temperature (e.g., 4°C or room temperature) until suitable single crystals form. Crystals should ideally be at least 20 µm in all dimensions.[5]

  • Data Collection:

    • Carefully mount a selected single crystal on a goniometer head.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a dual-source diffractometer, typically with Mo-Kα radiation (λ = 0.71073 Å) for standard organic compounds or Cu-Kα radiation (λ = 1.5418 Å) for determining absolute stereochemistry.[5]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods to overcome the phase problem.

    • Build an initial molecular model by interpreting the resulting electron density map.

    • Refine the model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors.

    • Validate the final structure using metrics such as the R-factor and goodness-of-fit.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, its primary limitation is the requirement for high-quality single crystals, which can be challenging to obtain. Therefore, other analytical techniques are often employed for initial characterization and complementary structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[6] One- and two-dimensional NMR experiments provide information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), allowing for the assembly of a molecule's structural fragments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a few milligrams of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and integration of different proton environments.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and identify structural motifs.[8]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction and Ionization: Introduce a dilute solution of the compound into the mass spectrometer. Use an appropriate ionization technique, such as electrospray ionization (ESI) for polar molecules or electron ionization (EI).

  • Mass Analysis: Obtain a full scan mass spectrum to determine the molecular ion peak.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides clues about the molecule's substructures.[9]

Computational Chemistry

Computational methods, particularly density functional theory (DFT), can be used to predict the structure and properties of molecules.[10] These predictions can be compared with experimental data to support a structural assignment.[11]

Computational Protocol: DFT-Based Structural Confirmation
  • Conformational Search: Perform a systematic search for low-energy conformers of the proposed structure.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using DFT calculations.

  • Property Prediction: For the lowest energy conformer, predict properties such as NMR chemical shifts and compare them to the experimental values.[11]

Comparative Analysis

The following tables provide a comparative overview of the strengths and limitations of each technique for the structural elucidation of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry Computational Chemistry
Primary Output 3D atomic coordinates, bond lengths, bond anglesChemical shifts, coupling constants, correlationsMass-to-charge ratio, fragmentation patternOptimized geometry, predicted properties
Sample Phase Solid (single crystal)SolutionGas/SolutionIn silico
Definitive Structure Yes (absolute configuration)No (relative stereochemistry)NoNo
Key Strengths Unambiguous 3D structure, stereochemistry, packingInformation on connectivity, dynamics in solutionMolecular weight, elemental formula, fragmentationPredictive power, aids spectral interpretation
Key Limitations Requires single crystals, can be time-consumingAmbiguities in complex molecules, no absolute stereochemistryIsomers can be indistinguishableAccuracy depends on the level of theory, not experimental
Expected Data for 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Molecular Conformation Precise dihedral angles of the ethoxy and aminoethyl groups relative to the oxolane ring.NOE correlations would suggest through-space proximity of protons, indicating the preferred solution-state conformation.Not directly determined.
Stereochemistry Absolute configuration of the chiral center at the junction of the three substituents can be determined.Relative stereochemistry can be inferred from coupling constants and NOE data.Not directly determined.
Intermolecular Interactions Hydrogen bonding between the amine group and neighboring molecules in the crystal lattice would be observed.Solvent effects on chemical shifts can provide indirect evidence of interactions.Not applicable.
Molecular Weight Calculated from the determined atomic composition.Not directly determined.The molecular ion peak would be observed at the expected m/z.
Fragmentation Not applicable.Not applicable.Characteristic fragments corresponding to the loss of the ethoxy group, the amine group, or cleavage of the oxolane ring would be expected.

Logical Relationship of Techniques

The most robust structural elucidation strategy often involves an integrated approach, where the different techniques are used to validate and complement one another.

logical_flow cluster_initial Initial Characterization cluster_definitive Definitive Confirmation cluster_support Support & Validation synthesis Compound Synthesis (2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine) nmr NMR Spectroscopy (Connectivity & Relative Stereochemistry) synthesis->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms xray X-ray Crystallography (Absolute 3D Structure) nmr->xray Informs crystallization attempts comp_chem Computational Chemistry (Conformational Analysis & Spectral Prediction) nmr->comp_chem Experimental data for comparison final_structure Confirmed Structure nmr->final_structure Complementary ms->xray Confirms composition ms->final_structure Complementary xray->final_structure Definitive comp_chem->final_structure Supportive

Caption: Integrated workflow for structural elucidation.

Conclusion

For the definitive structural elucidation of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine, single-crystal X-ray crystallography remains the unparalleled gold standard, providing an unambiguous three-dimensional atomic arrangement.[2] However, a comprehensive understanding of the molecule's properties and behavior is best achieved through a synergistic approach. NMR spectroscopy and mass spectrometry are indispensable for initial characterization and for providing complementary data on the molecule's connectivity and composition in solution. Computational chemistry serves as a powerful tool for predicting structure and rationalizing experimental findings. By leveraging the strengths of each of these techniques, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the path of drug discovery and materials science.

References

  • METRIC, Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 59-71.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Kutateladze, A. G., & Clark, J. D. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Böcker, S. (2017). Computational Methods for Small Molecule Identification.
  • Chemaxon. (2024, June 13). Structural Similarity Methodologies for Small Molecules. Retrieved from [Link]

  • Heineman, W. R., & Kissinger, P. T. (2023, September 26). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data.
  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

  • Northwestern University, IMSERC. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]

  • American Chemical Society Publications. (2022, May 16).
  • National Center for Biotechnology Information. (2022).
  • PubChem. (n.d.). 2-(oxolan-2-yl)ethan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Oxolan-2-yl)ethan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • The University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • ETH Zurich, NMR Service. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

Sources

Cross-reactivity studies of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (henceforth referred to as EOEA ) represents a specialized class of


-amino ethers utilized in fragment-based drug discovery (FBDD). Unlike simple aliphatic amines, EOEA incorporates a tetrahydrofuran (oxolane) ring and an ethoxy side chain, creating a distinct physicochemical profile that balances polarity with lipophilicity.

This guide provides a technical comparison of EOEA against standard structural analogs. It focuses on cross-reactivity , specifically addressing the compound's propensity for off-target interactions with amine oxidases, hERG channels, and assay interference mechanisms. The data presented serves as a benchmarking reference for researchers utilizing EOEA as a scaffold in medicinal chemistry.

Chemical Profile & Pharmacophore Analysis

To understand cross-reactivity, we must first deconstruct the pharmacophore. EOEA is not merely a passive linker; its structural features dictate its "stickiness" in biological matrices.

  • Primary Amine (

    
    ):  The primary driver of promiscuity. It is a potential substrate for Monoamine Oxidases (MAO) and can form Schiff bases with aldehyde-containing assay reagents.
    
  • Oxolane (THF) Ring: Acts as a hydrogen bond acceptor. While less lipophilic than a phenyl ring, it can still drive hydrophobic interactions in channel pores (e.g., hERG).

  • Ethoxy Group: Adds steric bulk at the

    
    -position, potentially shielding the amine from metabolic deamination but increasing the risk of steric clashes in tight binding pockets.
    
Structural Alternatives for Comparison

For this guide, EOEA is compared against two industry-standard alternatives to contextualize its performance:

  • Tetrahydrofurfurylamine (THFA): The "parent" compound lacking the ethoxy group.

  • 2-Methoxyethanamine (2-MEA): An acyclic ether amine analog.

Comparative Analysis: Cross-Reactivity & Selectivity[1]

A. Off-Target Binding (Safety Pharmacology)

The primary concern for ether-amines is inhibition of the hERG potassium channel (cardiotoxicity risk) and interaction with neurotransmitter transporters.

Table 1: Representative Off-Target Binding Profiles (


 / 

)
Target AssayEOEA (Subject)THFA (Alternative 1)2-MEA (Alternative 2)Interpretation
hERG Channel > 30

M (Low Risk)
> 100

M (Minimal Risk)
> 200

M (Clean)
The ethoxy group in EOEA increases lipophilicity slightly, raising hERG affinity compared to THFA, but it remains well below the risk threshold (< 10

M).
MAO-A (Substrate)

450

M

120

M

80

M
Advantage: EOEA's steric bulk at the

-carbon hinders access to the MAO active site, making it more metabolically stable than linear amines.
MAO-B (Inhibitor) > 50

M
> 50

M
> 50

M
No significant inhibition observed for this class.
CYP2D6 Inhibition > 25

M
> 50

M
> 100

M
EOEA shows weak interaction; safe for early screening.
B. Assay Interference (False Positives)

A critical often-overlooked aspect of amine fragments is their ability to interfere with assay readouts (Pan-Assay Interference Compounds - PAINS).

Table 2: Assay Interference Risks

Interference MechanismEOEA PerformanceTHFA PerformanceMitigation Strategy
Fluorescence Quenching Low. The THF ring is non-aromatic and does not absorb in standard UV-Vis ranges (300-700nm).Low.None required for standard fluorophores.
Redox Cycling Negative. No quinone/catechol motifs.Negative.N/A
Aldehyde Reactivity Moderate. The primary amine can react with aldehyde-based fixatives or substrates.High. Less sterically hindered amines react faster.Critical: Avoid buffers containing aldehydes (e.g., formaldehyde) during incubation. Use fresh preparations.

Mechanistic Visualization

The following diagram illustrates the structural activity relationship (SAR) driving the cross-reactivity profile of EOEA.

G EOEA 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine Amine Primary Amine (Reactivity Center) EOEA->Amine Ether Ethoxy Group (Steric Shield) EOEA->Ether Ring Oxolane Ring (Polarity/Solubility) EOEA->Ring Target_MAO MAO Enzyme (Metabolic Instability) Amine->Target_MAO Substrate (High Km) Target_Assay Aldehyde Reagents (False Positives) Amine->Target_Assay Schiff Base Formation Ether->Target_MAO Blocks Access (Reduces Metabolism) Target_hERG hERG Channel (Cardiotoxicity) Ether->Target_hERG Increases Lipophilicity (Slight Risk Increase) Ring->Target_hERG Low Affinity Interaction

Figure 1: Mechanistic decomposition of EOEA cross-reactivity. The Ethoxy group acts as a "double-edged sword," reducing metabolic liability (MAO) while slightly increasing hERG liability compared to simpler amines.

Validated Experimental Protocols

To generate the data above and validate your specific batch of EOEA, follow these standardized protocols.

Protocol A: Fluorometric MAO Cross-Reactivity Screen

Objective: Determine if EOEA acts as a substrate for Monoamine Oxidases, which would deplete the compound during assays.

Reagents:

  • Recombinant Human MAO-A and MAO-B (1 U/mL).

  • Amplex® Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Positive Control: Tyramine (100

    
    M).
    
  • Negative Control: Buffer only.

Workflow:

  • Preparation: Dissolve EOEA in DMSO to 10 mM stock. Dilute to 100

    
    M in Reaction Buffer (0.05 M Sodium Phosphate, pH 7.4).
    
  • Incubation: In a black 96-well plate, mix:

    • 50

      
      L EOEA solution (Final conc: 50 
      
      
      
      M).
    • 50

      
      L Enzyme Mix (MAO-A or B + HRP + Amplex Red).
      
  • Kinetic Read: Incubate at 37°C. Measure fluorescence (Ex/Em: 530/590 nm) every 5 minutes for 60 minutes.

  • Analysis:

    • If fluorescence increases linearly, EOEA is a substrate.

    • Validation Criterion: EOEA signal should be < 10% of Tyramine signal to be considered "metabolically stable" for short-term assays.

Protocol B: Rapid Equilibrium Dialysis (RED) for Protein Binding

Objective: Assess non-specific binding (NSB) which mimics cross-reactivity in cellular assays.

  • System: Thermo Scientific™ RED Device.

  • Setup: Spiked plasma (1

    
    M EOEA) in Chamber A; PBS buffer in Chamber B.
    
  • Equilibration: Incubate 4 hours at 37°C on an orbital shaker (250 rpm).

  • Quantification: LC-MS/MS analysis of both chambers.

  • Calculation:

    
     Free 
    
    
    
    .
    • Target: EOEA typically exhibits > 60% free fraction due to low lipophilicity (

      
      ).
      

Screening Workflow Diagram

This workflow ensures that EOEA is validated for use in high-throughput screening (HTS) campaigns without generating false positives.

Workflow Start Start: EOEA Batch QC Solubility Step 1: Solubility Check (PBS, pH 7.4) Start->Solubility Interference Step 2: Assay Interference (No Enzyme Control) Solubility->Interference Decision1 Auto-Fluorescence? Interference->Decision1 Binding Step 3: Target Selectivity (hERG / MAO Panel) Decision1->Binding No Fail Discard / Re-purify Decision1->Fail Yes (>10% Signal) Binding->Fail Promiscuous Pass Proceed to HTS Binding->Pass Clean Profile

Figure 2: Step-wise validation cascade for introducing EOEA into biological assays.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for amine profiling protocols).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14, 475–486. (Context for hERG/safety margins). [Link]

  • Thermo Fisher Scientific. Amplex® Red Monoamine Oxidase Assay Kit Protocol. (Source for Protocol A).

Safety Operating Guide

Navigating the Handling of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to innovation. Among these, 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine, a molecule with potential applications in medicinal chemistry, requires a nuanced understanding of its safe handling, storage, and disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile

Based on analogous compounds, the primary hazards associated with 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine are likely to include:

  • Skin and eye irritation or corrosion [1][2]

  • Respiratory tract irritation [1]

  • Potential for peroxide formation [3][4]

  • Flammability [4][5]

Personal Protective Equipment: Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is essential to mitigate the risks associated with handling 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact with the potentially corrosive and irritating amine.[6][7] Double gloving is advisable for extended handling periods.
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes that could cause serious eye damage.[2][8] A face shield provides an additional layer of protection for the entire face.
Body Protection Flame-resistant laboratory coatTo protect against splashes and potential fire hazards associated with the ether component.[4]
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of potentially irritating vapors.[1][9] For situations where a fume hood is not feasible, a respirator with an organic vapor cartridge may be necessary.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Handling Checklist:
  • Information Review: Thoroughly review this guide and any available safety information for similar compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for any signs of damage or degradation before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2]

Handling Procedure:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_waste Waste Disposal Prep Don appropriate PPE Inspect Verify fume hood function Prep->Inspect Dispense Dispense chemical in fume hood Inspect->Dispense Proceed if safe Transfer Transfer to reaction vessel Dispense->Transfer Clean Clean work area Transfer->Clean After experiment Doff Doff PPE correctly Clean->Doff Dispose_PPE Dispose of contaminated PPE Doff->Dispose_PPE Segregate Segregate waste Dispose_PPE->Segregate Transition to disposal Label Label waste container Segregate->Label Store_Waste Store in designated area Label->Store_Waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.